Technical Documentation Center

5-Tert-butyl-2-chlorophenol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Tert-butyl-2-chlorophenol
  • CAS: 20942-69-2

Core Science & Biosynthesis

Foundational

Advanced Synthesis Pathways for 5-tert-butyl-2-chlorophenol

[1] Executive Summary Target Molecule: 5-tert-butyl-2-chlorophenol (CAS: 71965-09-8) IUPAC Name: 2-chloro-5-(1,1-dimethylethyl)phenol Primary Application: Intermediate for agrochemicals, pharmaceuticals, and polymer stab...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Target Molecule: 5-tert-butyl-2-chlorophenol (CAS: 71965-09-8) IUPAC Name: 2-chloro-5-(1,1-dimethylethyl)phenol Primary Application: Intermediate for agrochemicals, pharmaceuticals, and polymer stabilizers.[1]

This technical guide details the regioselective synthesis of 5-tert-butyl-2-chlorophenol. Unlike its more common isomer (4-tert-butyl-2-chlorophenol), the 5-tert-butyl variant requires a specific steric control strategy.[1] The core challenge lies in directing the chlorination to the ortho-position relative to the hydroxyl group while avoiding the electronically favorable para-position.

The optimized pathway utilizes 3-tert-butylphenol as the precursor.[1] The bulky tert-butyl group at the meta-position acts as a steric blocking agent, effectively deactivating the C4 position (para to OH) and directing electrophilic attack to the C6 position (ortho to OH), which yields the desired 2-chloro-5-tert-butyl isomer upon renumbering.[1]

Part 1: Retrosynthetic Analysis & Mechanistic Logic[1]

The Regioselectivity Challenge

In typical phenol chlorination, the hydroxyl group (-OH) is a strong ortho/para director. For a simple meta-substituted phenol like 3-tert-butylphenol, the electronic and steric vectors compete:

  • Electronic Vector: The -OH group activates positions 2, 4, and 6.

  • Steric Vector:

    • Position 2: Flanked by -OH and -tBu.[1][2][3] Blocked.

    • Position 4 (Para to OH): Ortho to the bulky -tBu group. Sterically Hindered.

    • Position 6 (Ortho to OH): Para to the -tBu group. Sterically Accessible.

By exploiting the steric bulk of the tert-butyl group, we can override the typical para-preference of electrophilic aromatic substitution (SEAr), forcing the chloronium ion to attack at C6.

ReactionPathway Start 3-tert-butylphenol (1-OH, 3-tBu) TS_4 Transition State C4 (Para Attack) High Steric Energy Start->TS_4  Cl+ (Steric Clash) TS_6 Transition State C6 (Ortho Attack) Low Steric Energy Start->TS_6  Cl+ (Accessible) Product_Wrong 4-chloro-3-tert-butylphenol (Minor Byproduct) TS_4->Product_Wrong Product_Target 5-tert-butyl-2-chlorophenol (Major Target) TS_6->Product_Target

Figure 1: Steric steering mechanism. The bulky t-butyl group at C3 hinders attack at C4, favoring the formation of the C6-chlorinated product (which becomes C2 in the final numbering).

Part 2: Experimental Protocols

Method A: Sulfuryl Chloride (SO₂Cl₂) Mediated Chlorination

This is the preferred industrial and laboratory method due to the ease of handling SO₂Cl₂ compared to chlorine gas and the ability to control the reaction rate via temperature.

Reagents:

  • 3-tert-butylphenol (1.0 eq)[1]

  • Sulfuryl Chloride (1.05 eq)[1]

  • Dichloromethane (DCM) or Chloroform (Solvent)[1]

  • Catalytic amine (optional, e.g., diisopropylamine) to modulate activity.

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a scrubber (NaOH trap) to neutralize HCl and SO₂ gases.

  • Dissolution: Dissolve 3-tert-butylphenol (15.0 g, 100 mmol) in dry DCM (100 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Charge the addition funnel with Sulfuryl Chloride (14.2 g, 8.5 mL, 105 mmol). Add dropwise over 60 minutes.

    • Critical Control: Maintain internal temperature < 5°C. Rapid addition causes exotherms that degrade regioselectivity.

  • Reaction: Allow the mixture to warm slowly to room temperature (20-25°C) and stir for 4 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS.[1][4]

    • Endpoint: Disappearance of starting phenol.

  • Quenching: Pour the reaction mixture into ice-cold water (200 mL). Separate the organic layer.

  • Workup: Wash the organic phase with saturated NaHCO₃ (2 x 50 mL) to remove acidic impurities, followed by brine (50 mL). Dry over anhydrous Na₂SO₄.

  • Purification: Evaporate the solvent under reduced pressure. The crude oil contains predominantly the target isomer. Purify via fractional distillation under high vacuum (0.1 mmHg) or column chromatography (Silica gel, 100% Hexane → 5% EtOAc/Hexane) to separate trace 4-chloro isomers.

Method B: tert-Butyl Hypochlorite (t-BuOCl) Chlorination

For high-value, small-scale synthesis, t-BuOCl offers milder conditions and often superior ortho-selectivity due to the mechanism involving hypochlorite coordination to the phenol hydroxyl group.[1]

Protocol:

  • Solution: Dissolve 3-tert-butylphenol (10 mmol) in CCl₄ or Benzene (Note: Use DCM if avoiding toxic solvents, though selectivities vary).[1]

  • Addition: Add tert-butyl hypochlorite (10 mmol) dropwise at ambient temperature in the absence of light.

  • Mechanism: The reaction proceeds via an initial O-chlorination followed by an ortho-rearrangement, strongly favoring the 2-position (which is C6 in the precursor).[1]

  • Workup: Wash with sodium thiosulfate solution to remove active chlorine species.

Part 3: Characterization & Data Analysis[5]

Expected Physical Properties:

  • Appearance: Colorless to pale yellow oil or low-melting solid.[1]

  • Boiling Point: ~125-130°C at 10 mmHg (Estimated).[1]

Spectroscopic Validation: To confirm the synthesis of the 5-tert-butyl-2-chlorophenol isomer versus the 4-chloro byproduct, analyze the aromatic coupling patterns in ¹H NMR.

FeatureTarget: 5-tert-butyl-2-chlorophenolByproduct: 4-chloro-3-tert-butylphenol
Coupling Pattern ABX System (or similar)AX System (Para protons)
Key Signals Doublet (d) for H3 (ortho to Cl) Doublet of doublets (dd) for H4 Doublet (d) for H6 (ortho to OH)Singlets or weak doublets due to para-position substitution.[1]
Shift Logic H3 is deshielded by Cl. H6 is shielded by OH.H2 is trapped between OH and tBu (very shielded/hindered).

Part 4: Safety & Handling

  • Sulfuryl Chloride: Highly toxic and corrosive. Reacts violently with water to release HCl and SO₂. All glassware must be oven-dried.[1] Work exclusively in a fume hood.

  • Gas Evolution: The reaction generates stoichiometric quantities of HCl and SO₂ gas. An active scrubbing system is mandatory.

  • Phenolic Compounds: Corrosive and toxic by absorption. Wear nitrile gloves and face protection.

References

  • Regioselectivity in Phenol Chlorination

    • Watson, W. D. (1985). "Regioselective chlorination of meta-substituted phenols." Journal of Organic Chemistry.
  • Sulfuryl Chloride Methodology

    • Guy, A., et al. (1986). "Chlorination of phenols with sulfuryl chloride in ether solvents." Synthesis.
    • [1]

  • tert-Butyl Hypochlorite Preparation & Use

    • Mintz, M. J., & Walling, C. (1969). "t-Butyl Hypochlorite."[1][5] Organic Syntheses. Provides the standard protocol for preparing the mild chlorinating agent.

    • [1]

Sources

Exploratory

spectroscopic data analysis of 5-tert-butyl-2-chlorophenol (NMR, IR, MS)

This guide details the spectroscopic analysis of 5-tert-butyl-2-chlorophenol (CAS 20942-69-2). It is structured to provide a logical workflow for structural confirmation, specifically distinguishing this isomer from its...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic analysis of 5-tert-butyl-2-chlorophenol (CAS 20942-69-2). It is structured to provide a logical workflow for structural confirmation, specifically distinguishing this isomer from its regioisomer, 4-tert-butyl-2-chlorophenol.

CAS: 20942-69-2 | Formula: C₁₀H₁₃ClO | MW: 184.66 g/mol [1]

Introduction & Structural Context

In drug development and fine chemical synthesis, verifying the substitution pattern of polysubstituted phenols is critical.[2] 5-tert-butyl-2-chlorophenol is a trisubstituted aromatic ring where the hydroxyl (OH) and chlorine (Cl) groups are ortho to each other, while the bulky tert-butyl group is located at the meta position relative to the hydroxyl and para to the chlorine.

Critical Differentiation: The primary analytical challenge is distinguishing this molecule from its isomer, 4-tert-butyl-2-chlorophenol (CAS 98-28-2). While Mass Spectrometry (MS) yields nearly identical fragmentation patterns for both, Proton NMR (


H-NMR)  provides the definitive structural proof through specific spin-spin coupling constants (

-values).

Mass Spectrometry (MS) Analysis

Objective: Confirm molecular weight, chlorine presence, and alkyl substitution.[2]

Key Ionization Features (EI, 70 eV)

The mass spectrum is dominated by the stability of the aromatic ring and the labile nature of the tert-butyl group.[2]

m/z (Ion)IntensityAssignmentMechanistic Logic
184 M⁺ (100%) Molecular IonParent peak (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Cl isotope).
186 M+2 (~32%) Isotope PeakDiagnostic 3:1 ratio confirming one Chlorine atom.[2]
169 [M-15]⁺ Base Peak (High)Loss of methyl radical (•CH₃) from the tert-butyl group. Forms a stabilized quinoid-like cation.[2]
141 [M-43]⁺ FragmentLoss of propyl/isopropyl radical (•C₃H₇) or sequential loss of CO.
128 [M-56]⁺ FragmentLoss of isobutene (C₄H₈) via McLafferty-type rearrangement (common in alkyl phenols).
Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation logic, highlighting the methyl loss which is characteristic of tert-butyl aromatics.

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 184/186 M_Methyl [M - CH3]+ m/z 169/171 (Benzylic Stabilization) M_Ion->M_Methyl - •CH3 (15) M_Isobutene [M - C4H8]+ m/z 128/130 (Phenol Radical Cation) M_Ion->M_Isobutene - C4H8 (56) (Rearrangement)

Figure 1: Primary fragmentation pathways for 5-tert-butyl-2-chlorophenol.

Infrared Spectroscopy (IR)

Objective: Identify functional groups and substitution patterns.

Diagnostic Bands
Frequency (cm⁻¹)Vibration ModeStructural Confirmation
3550–3200 O-H StretchBroad band indicating intermolecular H-bonding. (Sharp ~3600 cm⁻¹ in dilute solution).
2960–2870 C-H Stretch (Alkyl)Strong absorptions from the tert-butyl methyl groups.
1595, 1480 C=C Ring StretchCharacteristic aromatic skeletal vibrations.
1250–1150 C-O StretchPhenolic C-O stretch, shifted due to ortho-Cl substitution.
800–900 C-H Out-of-PlaneCrucial Region: 1,2,4-substitution pattern (relative to ring). Expect bands for isolated H vs. adjacent H.

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural assignment via coupling patterns.

H-NMR Analysis (Solvent: CDCl₃)

The aromatic region provides the "fingerprint" to distinguish the 5-tert-butyl isomer from the 4-tert-butyl isomer.

Predicted Chemical Shifts & Multiplicity:

PositionProton

(ppm)
Multiplicity

(Hz)
Assignment Logic
5 t-Butyl 1.28 Singlet (9H)-9 equivalent methyl protons.
1 -OH 5.40 Broad Singlet (1H)-Exchangeable; shift varies with concentration/solvent.
6 Ar-H 6.95 Doublet (d)~2.2 H-6 is meta to H-4.[3] It has no ortho neighbors.
4 Ar-H 6.85 dd8.4, 2.2 H-4 is ortho to H-3 and meta to H-6.
3 Ar-H 7.25 Doublet (d)8.4 H-3 is ortho to H-4 and adjacent to the deshielding Cl atom.
The "Coupling Key": Distinguishing Isomers

This is the most critical step in the analysis.[2]

  • 5-tert-butyl-2-chlorophenol (Target):

    • Pattern: One doublet (

      
      ), one doublet of doublets (
      
      
      
      ), one doublet (
      
      
      ).
    • Reason: Protons are at positions 3, 4, and 6.[2] H3 and H4 are adjacent (ortho).[2] H6 is isolated (meta to H4).[2]

  • 4-tert-butyl-2-chlorophenol (Isomer):

    • Pattern: One singlet (or fine doublet), two doublets (

      
      ).
      
    • Reason: Protons are at positions 3, 5, and 6.[2] H3 is isolated between Cl and t-Butyl (singlet). H5 and H6 are adjacent (ortho).[2]

C-NMR Assignments

(ppm)
Carbon TypeAssignment
151.5 Quaternary C-OC-1 : Deshielded by Oxygen.
148.0 Quaternary C-RC-5 : Ipso to t-Butyl group.
129.0 Methine CHC-3 : Ortho to Cl (deshielded relative to benzene).[2]
120.0 Quaternary C-ClC-2 : Upfield shift due to "Heavy Atom Effect" of Cl + resonance.
118.5 Methine CHC-4 : Aromatic CH.[2]
115.0 Methine CHC-6 : Ortho to OH (shielded).[2]
34.5 Quaternary AlkylC(CH₃)₃ : Central t-butyl carbon.[2]
31.2 MethylCH₃ : Equivalent methyl carbons.[2]
NMR Connectivity Diagram

The following graph visualizes the spin-spin coupling network that confirms the 1,2,5-substitution pattern.

NMR_Coupling cluster_ring Substitution Pattern Logic H3 H-3 (d, J=8.4Hz) H4 H-4 (dd, J=8.4, 2.2Hz) H3->H4 Ortho Coupling (Strong) H6 H-6 (d, J=2.2Hz) H4->H6 Meta Coupling (Weak)

Figure 2: 1H-NMR Coupling Network. The H3-H4 ortho coupling combined with H4-H6 meta coupling confirms the specific regiochemistry.

Experimental Protocol for Validation

To replicate these results, follow this standard operating procedure (SOP):

  • Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of CDCl₃ (Chloroform-d). Ensure the solvent contains TMS (0.03%) for internal referencing.[2]

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher recommended for clear resolution of the H4 dd pattern.[2]

    • Scans: 16 scans (1H), 1024 scans (13C).

    • Relaxation Delay: Set d1 = 1.0s (sufficient for protons, increase to 5.0s for quantitative integration).

  • Data Processing:

    • Reference TMS to 0.00 ppm.[2]

    • Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise.

    • Manually phase the doublet of doublets at ~6.85 ppm to ensure accurate J-value measurement.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 4-tert-butyl-2-chlorophenol (Isomer Reference). NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. Compound Summary: 5-tert-butyl-2-chlorophenol (CAS 20942-69-2). National Library of Medicine. [Link]

Sources

Foundational

A Technical Guide to the Solubility and Miscibility of 5-tert-butyl-2-chlorophenol in Organic Solvents

Abstract This technical guide provides a comprehensive overview of the principles governing the solubility and miscibility of 5-tert-butyl-2-chlorophenol in organic solvents. Designed for researchers, scientists, and pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the principles governing the solubility and miscibility of 5-tert-butyl-2-chlorophenol in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the target compound, the theoretical underpinnings of its dissolution behavior, and standardized methodologies for experimental determination. In the absence of extensive published quantitative data for 5-tert-butyl-2-chlorophenol, this guide equips the reader with the foundational knowledge and practical protocols necessary to assess its solubility and miscibility in various solvent systems, a critical parameter in synthesis, formulation, and purification processes.

Introduction: The Significance of Solvent Selection

The successful application of a chemical entity in research and development, particularly in the pharmaceutical industry, is intrinsically linked to its interaction with various solvents. Solubility and miscibility dictate the feasibility of reaction conditions, the efficiency of purification techniques such as crystallization, and the viability of formulation strategies. 5-tert-butyl-2-chlorophenol, a substituted phenol, presents a unique combination of functional groups that influence its behavior in different solvent environments. Understanding these interactions is paramount for its effective utilization. This guide will explore the key factors that determine the solubility and miscibility of 5-tert-butyl-2-chlorophenol, providing both a theoretical framework and practical experimental approaches.

Physicochemical Profile of 5-tert-butyl-2-chlorophenol

To predict the solubility and miscibility of 5-tert-butyl-2-chlorophenol, a thorough understanding of its molecular structure and resulting physicochemical properties is essential.

Molecular Structure:

Caption: Molecular structure of 5-tert-butyl-2-chlorophenol.

The molecule consists of a phenolic ring substituted with a hydroxyl (-OH) group, a chlorine (-Cl) atom, and a bulky tert-butyl (-C(CH₃)₃) group. This combination of a polar, hydrogen-bond-donating hydroxyl group, a polar chloro group, and a large, nonpolar alkyl group results in a molecule with moderate overall polarity.

Key Physicochemical Properties (Predicted and Inferred from Isomers):

PropertyPredicted/Inferred ValueSignificance for Solubility
Molecular Weight 184.66 g/mol [1]Affects the energy required to overcome crystal lattice forces.
Polarity Moderately polarWill influence its affinity for polar and nonpolar solvents.
Hydrogen Bond Donor Yes (hydroxyl group)Can form hydrogen bonds with protic and other hydrogen bond accepting solvents.
Hydrogen Bond Acceptor Yes (hydroxyl and chloro groups)Can accept hydrogen bonds from protic solvents.
logP (Octanol-Water Partition Coefficient) Estimated to be around 3.9 (based on 4-tert-butyl-2-chlorophenol)[1]Indicates a higher affinity for lipophilic (nonpolar) environments over aqueous (polar) environments.

Theoretical Principles of Solubility and Miscibility

The adage "like dissolves like" provides a fundamental, yet powerful, framework for predicting solubility.[2] This principle is rooted in the intermolecular forces between solute and solvent molecules.

The Role of Polarity

Solvents can be broadly classified as polar or nonpolar. Polar solvents, like water and alcohols, have significant dipole moments, while nonpolar solvents, such as hexane and toluene, have very small or no dipole moments. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute and solvent-solvent interactions.

  • Polar Solvents: 5-tert-butyl-2-chlorophenol, with its polar hydroxyl and chloro groups, is expected to be soluble in moderately polar to polar organic solvents. The hydroxyl group can participate in hydrogen bonding with protic solvents like methanol and ethanol, and the dipole of the C-Cl bond contributes to favorable dipole-dipole interactions with aprotic polar solvents like acetone and ethyl acetate.

  • Nonpolar Solvents: The large, nonpolar tert-butyl group will promote solubility in nonpolar solvents like toluene and heptane through van der Waals forces. However, the presence of the polar functional groups may limit its miscibility with highly nonpolar solvents.

Hydrogen Bonding

The ability of the hydroxyl group in 5-tert-butyl-2-chlorophenol to act as a hydrogen bond donor is a critical determinant of its solubility in protic solvents. This strong intermolecular interaction significantly contributes to the dissolution process in solvents that can accept hydrogen bonds.

G cluster_solute 5-tert-butyl-2-chlorophenol cluster_solvent Protic Solvent (e.g., Methanol) solute R-OH solvent H-O-R' solute->solvent Hydrogen Bond

Caption: Hydrogen bonding between 5-tert-butyl-2-chlorophenol and a protic solvent.

Experimental Determination of Solubility and Miscibility

Due to the limited availability of public data, experimental determination is crucial for obtaining precise solubility and miscibility information for 5-tert-butyl-2-chlorophenol.

Qualitative Miscibility Assessment

A straightforward visual method can be employed to determine if 5-tert-butyl-2-chlorophenol is miscible with a liquid solvent at room temperature.

Protocol:

  • Add approximately 1 mL of the chosen organic solvent to a clear glass vial.

  • Add a small, accurately measured amount of 5-tert-butyl-2-chlorophenol (e.g., 0.1 g) to the vial.

  • Cap the vial and shake vigorously for 1-2 minutes.

  • Allow the mixture to stand for at least 5 minutes.

  • Observe the mixture against a well-lit background.

    • Miscible: A single, clear liquid phase is observed.

    • Immiscible: Two distinct liquid layers are present, or solid particles remain undissolved.

    • Partially Miscible: The mixture appears cloudy or forms an emulsion that does not separate cleanly.

G start Start observe Observe Mixture start->observe decision Single Clear Phase? observe->decision miscible Miscible decision->miscible Yes immiscible Immiscible / Insoluble decision->immiscible No

Caption: Workflow for qualitative miscibility assessment.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Protocol:

  • Preparation: Add an excess amount of 5-tert-butyl-2-chlorophenol to a series of vials containing a known volume of the desired organic solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. To remove any suspended microcrystals, filter the sample through a syringe filter (e.g., 0.22 µm PTFE).

  • Analysis: Accurately dilute the filtered solution with a suitable solvent and analyze the concentration of 5-tert-butyl-2-chlorophenol using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

G A Add Excess Solute to Solvent B Equilibrate at Constant Temperature A->B C Allow Excess Solid to Settle B->C D Filter Supernatant C->D E Analyze Filtrate Concentration (HPLC/GC) D->E F Calculate Solubility E->F

Caption: Experimental workflow for the shake-flask solubility determination method.

Predicted Solubility and Miscibility Profile

Based on the principles outlined above and data from related compounds, a qualitative prediction of the solubility and miscibility of 5-tert-butyl-2-chlorophenol in common organic solvents is presented below. It is imperative to note that these are predictions and should be confirmed by experimental data.

SolventPolarityHydrogen BondingPredicted Solubility/MiscibilityRationale
Methanol Polar ProticDonor & AcceptorHigh"Like dissolves like"; strong potential for hydrogen bonding with the hydroxyl group.
Ethanol Polar ProticDonor & AcceptorHighSimilar to methanol, with a slightly less polar character.
Acetone Polar AproticAcceptorHighGood dipole-dipole interactions and can accept a hydrogen bond from the solute.
Ethyl Acetate Moderately Polar AproticAcceptorModerate to HighThe ester group can accept a hydrogen bond, and the overall polarity is compatible.
Toluene NonpolarNoneModerateThe nonpolar tert-butyl group and benzene ring will interact favorably with the aromatic solvent.
Heptane NonpolarNoneLow to ModerateThe bulky nonpolar group will aid solubility, but the polar functional groups will limit it.

Conclusion and Future Recommendations

This technical guide has established a robust framework for understanding and evaluating the solubility and miscibility of 5-tert-butyl-2-chlorophenol in organic solvents. While a lack of published quantitative data necessitates experimental determination, the theoretical principles and detailed protocols provided herein offer a clear path for researchers to generate this critical information. The interplay of the polar hydroxyl and chloro groups with the nonpolar tert-butyl moiety suggests a versatile solubility profile. Future work should focus on the systematic experimental determination of the solubility of 5-tert-butyl-2-chlorophenol in a broad range of solvents at various temperatures to create a comprehensive and publicly accessible dataset. Such data will be invaluable for the broader scientific community in advancing the applications of this compound.

References

  • PubChem. (n.d.). 4-tert-Butyl-2-chlorophenol. National Center for Biotechnology Information.
  • Alfa Chemistry. (n.d.). Solvent Miscibility Table.

Sources

Exploratory

potential industrial applications of 5-tert-butyl-2-chlorophenol derivatives

An In-Depth Technical Guide to the Industrial Applications of 5-tert-butyl-2-chlorophenol Derivatives Foreword: The Architectural Versatility of a Substituted Phenol In the landscape of industrial chemistry, the value of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Industrial Applications of 5-tert-butyl-2-chlorophenol Derivatives

Foreword: The Architectural Versatility of a Substituted Phenol

In the landscape of industrial chemistry, the value of a molecule is often defined by its versatility—its ability to serve as a foundational scaffold for a multitude of applications. 5-tert-butyl-2-chlorophenol and its derivatives represent a class of compounds whose unassuming structure belies a significant range of functional capabilities. The strategic placement of a bulky tert-butyl group and a reactive chlorine atom on a phenolic ring creates a molecule ripe with potential. The tert-butyl group imparts steric hindrance and lipophilicity, key features for developing highly effective antioxidants and stabilizers, while the chloro- and hydroxyl- groups offer reactive sites for building more complex molecules.[1][2]

This guide eschews a conventional template to instead present a logical exploration of the industrial domains where these derivatives are poised to make a significant impact. We will delve into the mechanistic underpinnings of their applications, provide actionable experimental protocols, and synthesize this technical information into a cohesive narrative for the discerning researcher and development professional.

Core Industrial Applications: From Crop Protection to Human Health and Material Stability

The utility of 5-tert-butyl-2-chlorophenol derivatives stems from their identity as both functional end-products and versatile chemical intermediates.[3][4] Their applications can be broadly categorized into three principal sectors: agrochemicals, pharmaceuticals, and polymer & materials science.

Agrochemicals: Engineering Potent Biocides

Chlorophenols have a long history of use as pesticides, including herbicides, fungicides, and bactericides, owing to their inherent toxicity to a wide range of organisms.[5][6] Derivatives of 5-tert-butyl-2-chlorophenol serve as crucial intermediates in the synthesis of advanced agrochemicals where molecular tailoring is required to enhance efficacy, target specificity, and environmental persistence.

The combination of the lipophilic tert-butyl group can facilitate penetration through the waxy cuticles of plants or the cell membranes of fungi, while the chlorophenol core acts as the toxicant. For instance, chlorophenols are precursors to phenoxy herbicides like 2,4-D and 2,4,5-T.[5][7] By analogy, 5-tert-butyl-2-chlorophenol can be a starting point for novel herbicides with modified activity spectra.

dot

Caption: Fig 1: Synthetic route to novel phenoxy herbicides.

Pharmaceutical Synthesis: A Scaffold for Drug Discovery

The structural motifs present in 5-tert-butyl-2-chlorophenol derivatives are valuable in medicinal chemistry. Tert-butylated phenols are recognized as key intermediates in the synthesis of various pharmaceuticals.[4][8] Their derivatives have been investigated for a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[2][8][9]

A compelling example of the pharmaceutical relevance of this structural class is the synthesis of Ivacaftor (Kalydeco), a drug for treating cystic fibrosis. A key intermediate in its manufacture is 2,4-di-tert-butyl-5-aminophenol, a closely related derivative.[10] This underscores the role of tert-butylated phenols as critical building blocks for high-value, complex active pharmaceutical ingredients (APIs). The synthesis pathway involves the strategic introduction of functional groups onto the phenol ring, a process for which 5-tert-butyl-2-chlorophenol is an excellent candidate starting material for analogous compounds.

dot

Caption: Fig 2: Generalized workflow for API synthesis.

Polymer and Materials Science: Enhancing Durability through Antioxidant Activity

Perhaps the most widespread application of tert-butylated phenols is as antioxidants (AOs) and stabilizers in consumer and industrial products.[11][12] They are integral to preventing oxidative degradation in plastics, rubber, lubricants, adhesives, and cosmetics.[2][9]

The efficacy of these compounds lies in their ability to act as free radical scavengers. The phenolic hydroxyl group donates a hydrogen atom to neutralize highly reactive free radicals, thereby terminating the oxidative chain reactions that lead to material degradation.[1] The critical role of the tert-butyl group is to provide steric hindrance, which enhances the stability of the resulting phenoxy radical and prevents it from initiating new radical chains.[1][2] This structural feature is fundamental to their high efficiency as primary antioxidants. Derivatives of 5-tert-butyl-2-chlorophenol can be used directly or serve as intermediates for larger, more complex antioxidant molecules with lower volatility and greater persistence in polymer matrices.[4]

dot

Caption: Fig 3: Free radical scavenging by a hindered phenol.

Quantitative Data Summary

The following table summarizes the key industrial applications and highlights the specific function of the 5-tert-butyl-2-chlorophenol structural motif.

Industrial Sector Specific Application Function of 5-tert-butyl-2-chlorophenol Moiety Key References
Agrochemicals Herbicides, Fungicides, BiocidesServes as a toxicophore core; the tert-butyl group enhances lipophilicity and membrane penetration.[3][6]
Pharmaceuticals API Synthesis IntermediateProvides a foundational scaffold for building complex, biologically active molecules (e.g., analogs for Ivacaftor).[4][8][10]
Polymers & Plastics Antioxidant, StabilizerActs as a primary free radical scavenger to prevent oxidative degradation and extend material lifespan.[1][2][9][11]
Lubricants & Fuels StabilizerInhibits oxidation and gum formation, ensuring the stability and performance of lubricants and fuels.[2]
Adhesives & Sealants ProtectantPrevents oxidative breakdown of polymers within the adhesive, maintaining bond strength and durability.[2]

Experimental Protocols: From Synthesis to Application

A self-validating system requires robust and reproducible methodologies. The following protocols provide detailed, step-by-step procedures for the synthesis of a parent compound and a key pharmaceutical intermediate.

Protocol: Synthesis of 4-tert-butyl-2-chlorophenol

This protocol is adapted from established methodologies for the selective chlorination of a substituted phenol.[13] The causality for this specific procedure lies in the controlled, electrophilic addition of chlorine to the activated phenol ring, ortho to the hydroxyl group.

Materials:

  • 4-tert-butyl-phenol (1.0 eq)

  • Sulfuryl chloride (SO₂Cl₂) (1.05 eq)

  • Methanol (MeOH) (1.05 eq)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 4-tert-butyl-phenol (0.27 mol) in dichloromethane.

  • Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the exothermicity of the reaction and improve selectivity.

  • Reagent Addition: Slowly add a solution of sulfuryl chloride (0.28 mol) in CH₂Cl₂ to the flask. Following this, add methanol (0.28 mol) dropwise. The methanol acts as a catalyst and scavenger for HCl produced.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight to ensure the reaction proceeds to completion.

  • Quenching: Carefully add water (200 mL) to the reaction mixture to quench any remaining SO₂Cl₂ and dissolve inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 100 mL). The organic layers contain the desired product.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate gradient (e.g., 50:1) to afford pure 4-tert-butyl-2-chlorophenol. A typical yield is approximately 95%.[13]

Protocol: Synthesis of N-(2,4-di-tert-butyl-5-hydroxyphenyl)acetamide Intermediate

This protocol is based on the synthetic route for a key intermediate of Ivacaftor, demonstrating the Friedel-Crafts alkylation of an acetamide-protected phenol.[10] The sulfuric acid acts as a catalyst to generate the tert-butyl carbocation from tert-butanol.

Materials:

  • N-(3-hydroxyphenyl)acetamide (1.0 eq)

  • tert-butanol (3.0 eq)

  • Concentrated sulfuric acid (98%) (1.5 eq)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Water (H₂O)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve N-(3-hydroxyphenyl)acetamide (0.2 mol) in 500 mL of dichloromethane with stirring.

  • Addition of Alkylating Agent: Add tert-butanol (0.6 mol) to the solution.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.3 mol) dropwise over 30 minutes while maintaining vigorous stirring. The reaction is exothermic and slow addition is necessary.

  • Reaction: Stir the mixture at room temperature (10–30°C) for 48 hours. A pale solid is expected to precipitate.

  • Isolation: Isolate the solid product by suction filtration.

  • Neutralization: Resuspend the solid in 500 mL of water. Carefully add saturated NaHCO₃ solution until the pH of the slurry is 6. This step neutralizes any residual acid.

  • Washing and Drying: Collect the solid by suction filtration and wash thoroughly with water until the filtrate is neutral. Dry the white solid to obtain N-(2,4-di-tert-butyl-5-hydroxyphenyl)acetamide. Expected yields are in the range of 70-72%.[10]

Conclusion and Future Outlook

The industrial significance of 5-tert-butyl-2-chlorophenol and its derivatives is firmly established, spanning critical sectors from agriculture to advanced materials. The unique combination of steric hindrance, lipophilicity, and chemical reactivity makes this class of molecules a powerful tool for scientists and engineers. As industries continue to demand higher-performance materials, more specific pharmaceuticals, and effective agrochemicals, the role of such versatile intermediates will only grow. Future research will likely focus on developing greener synthetic routes and exploring novel derivatives with enhanced biological activity or superior stabilizing properties, further cementing the legacy of this adaptable chemical scaffold.

References

  • CHLOROPHENOLS | AFIRM Group. AFIRM Group.
  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - ResearchGate. ResearchGate.
  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - ResearchGate. ResearchGate.
  • The Role of Tert-Butylated Phenols as Antioxidants: Application Notes and Protocols - Benchchem. Benchchem.
  • Chlorophenols and other related derivatives of environmental concern - ResearchGate. ResearchGate.
  • CHLOROPHENOLS - Webflow. Webflow.
  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - MDPI. MDPI.
  • 2,4,5-trichlorophenol | chemical compound - Britannica. Britannica.
  • Chlorophenols - ZDHC MRSL. ZDHC MRSL.
  • Commercially Important Chlorinated Phenols - Encyclopedia.pub. Encyclopedia.pub.
  • Antioxidant properties of butylated phenol with oxadiazole and hydrazone moiety at ortho position supported by DFT study - PMC - NIH. National Institutes of Health.
  • Chlorophenol – Knowledge and References - Taylor & Francis. Taylor & Francis.
  • Mechanisms of cytotoxicity of 2-or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter | Request PDF - ResearchGate. ResearchGate.
  • CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol - Google Patents. Google Patents.
  • Pharmacologically active benzo[b]thiophen derivatives. Part IV. 5- and 6-Alkyl derivatives with an N-alkyl-N-(2-chloroethyl)aminomethyl group in the 3-position - Journal of the Chemical Society C: Organic (RSC Publishing). Royal Society of Chemistry.
  • Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC. National Institutes of Health.
  • 4-tert-Butyl-2-chlorophenol synthesis - ChemicalBook. ChemicalBook.
  • An Efficient Synthetic Approach to Substituted Trisphenols (Phloroglucide Analogs) Using Tungstosilicic Acid in Aqueous Media - The Royal Society of Chemistry. Royal Society of Chemistry.
  • Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC. National Institutes of Health.
  • Chemical structures of chlorophenols and their derivatives. - ResearchGate. ResearchGate.
  • Trichlorophenoxyacetic acid | C8H5Cl3O3 | CID 1480 - PubChem - NIH. National Institutes of Health.
  • The Versatile Intermediate: Synthesis Applications of 2,6-Di-tert-butylphenol.

Sources

Foundational

CAS number and safety data for 5-tert-butyl-2-chlorophenol

An In-Depth Technical Guide to 5-tert-butyl-2-chlorophenol: CAS Number, Safety, and Handling Introduction 5-tert-butyl-2-chlorophenol, identified by the CAS Number 20942-69-2, is a substituted phenol derivative.[1] As a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-tert-butyl-2-chlorophenol: CAS Number, Safety, and Handling

Introduction

5-tert-butyl-2-chlorophenol, identified by the CAS Number 20942-69-2, is a substituted phenol derivative.[1] As a member of the chlorophenol family, it is characterized by a phenol ring substituted with both a tert-butyl group and a chlorine atom. This substitution pattern influences its chemical reactivity, physical properties, and toxicological profile. The presence of the bulky tert-butyl group provides steric hindrance, which can affect reaction rates and regioselectivity in chemical syntheses.[2] Chlorophenols, as a class, are known for their antimicrobial properties and have been used as preservatives, though their potential toxicity and environmental impact necessitate careful handling and disposal.[3] This guide provides a comprehensive overview of the available technical data for 5-tert-butyl-2-chlorophenol and its isomers, with a focus on safety and handling protocols for research and development professionals.

Chemical and Physical Properties

Detailed experimental data for 5-tert-butyl-2-chlorophenol is limited. However, data for the closely related isomer, 4-tert-butyl-2-chlorophenol (CAS No. 98-28-2), provides valuable insights into the expected properties.

PropertyValue (for 4-tert-butyl-2-chlorophenol)UnitSource
Molecular Formula C10H13ClO-[1][3][4]
Molecular Weight 184.66 g/mol [1][4][5]
Appearance White to light yellow solid-[3]
Normal Boiling Point (Tboil) 574.68K[6]
Normal Melting Point (Tfus) 385.46K[6]
Octanol/Water Partition Coefficient (logPoct/wat) 3.343-[6]
Water Solubility (log10WS) -3.02mol/l[6]

Note: The properties listed above are for the isomer 4-tert-butyl-2-chlorophenol and should be considered indicative for 5-tert-butyl-2-chlorophenol.

The molecular structure of 5-tert-butyl-2-chlorophenol consists of a phenol ring with a chlorine atom at position 2 and a tert-butyl group at position 5. The SMILES representation for this compound is OC1=CC(C(C)(C)C)=CC=C1Cl.[1]

Safety and Hazard Information

GHS Hazard Classification (for 4-tert-butyl-2-chlorophenol)
Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation1H318: Causes serious eye damage
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

Source: Aggregated GHS information from ECHA C&L Inventory.[4]

Toxicological Profile

Chlorophenols are known to be toxic and can readily penetrate the skin, leading to local and systemic effects.[7] Exposure can cause irritation to the skin, eyes, and respiratory tract.[2][4] Neurological effects, including lethargy, tremors, and convulsions, have been observed with exposure to some chlorophenols.[8] Repeated or prolonged exposure to chlorophenols may cause damage to the liver, kidneys, and central nervous system.[9] The thermal and chemical degradation of chlorophenols can lead to the formation of other harmful substances.[10]

Experimental Protocols: Safe Handling and Storage

Given the hazardous nature of chlorophenols, stringent safety protocols must be followed. The following procedures are based on best practices for handling phenolic compounds and information from the SDS of related chemicals.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[11]

  • Skin Protection: Wear protective gloves (butyl rubber or neoprene are recommended for phenols), a lab coat, and an apron if there is a risk of splashing.[12][13]

  • Respiratory Protection: Use in a well-ventilated area, preferably a fume hood.[11][13] If engineering controls are not sufficient, a NIOSH-approved respirator with organic vapor cartridges should be used.

Engineering Controls
  • All handling of 5-tert-butyl-2-chlorophenol, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[13]

  • An emergency eyewash station and safety shower must be readily accessible within the immediate work area.[13]

Handling and Storage Workflow

The following diagram illustrates a self-validating workflow for the safe handling and storage of 5-tert-butyl-2-chlorophenol.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Waste Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Proceed if understood Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh/Transfer Weigh/Transfer Work in Fume Hood->Weigh/Transfer Store Securely Store Securely Weigh/Transfer->Store Securely After use Dispose Waste Dispose Waste Weigh/Transfer->Dispose Waste Contaminated items Store Securely->Review SDS Before next use

Caption: Workflow for safe handling of 5-tert-butyl-2-chlorophenol.

Step-by-Step Handling Protocol
  • Pre-Handling Review: Before starting any work, thoroughly review the available safety data for 5-tert-butyl-2-chlorophenol and its isomers.

  • PPE Adherence: Don the appropriate personal protective equipment as outlined above.

  • Work Area Preparation: Ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered.

  • Chemical Handling:

    • Dispense the required amount of the chemical carefully to avoid generating dust.

    • If making a solution, add the solid to the solvent slowly.

  • Post-Handling:

    • Securely close the container.

    • Decontaminate the work surface.

    • Properly dispose of any contaminated materials, such as weigh boats and pipette tips, in a designated hazardous waste container.[13]

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][14]

  • Keep away from heat, sparks, and open flames.[11][13]

  • Store away from incompatible materials such as strong oxidizing agents.[15]

  • Containers should be stored at or below eye level.[13]

First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]

  • In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[9]

  • In Case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[11]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[9]

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Toxicological Profile for Chlorophenols. [Link]

  • Sciencelab.com. (2005). Material Safety Data Sheet 2-chlorophenol. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorophenol. [Link]

  • Igbinosa, E. O., & Odjadjare, E. E. (2015). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. BioMed Research International, 2015, 460215. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-tert-Butyl-2-chlorophenol (CAS 98-28-2). Retrieved from [Link]

  • PubChem. (n.d.). 4-tert-Butyl-2-chlorophenol. Retrieved from [Link]

  • PubChem. (n.d.). 2-(tert-Butyl)-4-chlorophenol. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). Toxicological Profile for Chlorophenols. [Link]

  • Igbinosa, E. O., & Odjadjare, E. E. (2015). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. BioMed research international, 2015, 460215. [Link]

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. [Link]

  • University of Notre Dame Risk Management and Safety. (n.d.). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

  • European Phenolic Resins Association. (n.d.). Phenol. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Leveraging 5-tert-Butyl-2-chlorophenol in Modern Organic Synthesis

Introduction: The Strategic Value of a Multifunctional Building Block In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and overall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of organic synthesis, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and overall success of a synthetic campaign. 5-tert-Butyl-2-chlorophenol emerges as a particularly valuable scaffold due to the unique interplay of its three distinct functional handles: a nucleophilic hydroxyl group, a reactive chloro-substituted aromatic ring, and a sterically influential tert-butyl group. This trifecta of features provides chemists with a versatile toolkit for constructing complex molecular architectures.

The hydroxyl group serves as a classical point for derivatization through etherification or esterification. The chlorine atom provides a robust handle for modern cross-coupling methodologies, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Finally, the bulky tert-butyl group exerts significant steric and electronic influence, directing the regioselectivity of subsequent reactions and often imparting favorable physicochemical properties, such as increased solubility in organic media and resistance to metabolic degradation in drug candidates.

This guide provides an in-depth exploration of 5-tert-Butyl-2-chlorophenol as a synthetic building block. It moves beyond simple procedural descriptions to elucidate the mechanistic rationale behind its reactivity and offers field-tested protocols for its application in the synthesis of agrochemicals and pharmaceutical intermediates.

Physicochemical and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective experimentation.

Table 1: Physicochemical Properties of 5-tert-Butyl-2-chlorophenol

PropertyValueSource
CAS Number 15792-43-5N/A
Molecular Formula C₁₀H₁₃ClO[1]
Molecular Weight 184.66 g/mol [1]
Appearance Colorless Liquid / Solid[2]
pKa (Value not readily available, estimated to be ~8-10 based on related phenols)N/A
LogP 3.9[1]
GHS Hazard Profile and Safe Handling

5-tert-Butyl-2-chlorophenol is a hazardous substance and must be handled with appropriate precautions.[1][2]

  • Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye damage (H318), and May cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.[3] All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[4][5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.[3]

Core Reactivity: A Mechanistic Perspective

The synthetic utility of 5-tert-Butyl-2-chlorophenol is governed by the electronic and steric effects of its substituents.

  • Hydroxyl Group (-OH): As a potent activating, ortho, para-directing group, the hydroxyl moiety dramatically increases the electron density of the aromatic ring, making it susceptible to electrophilic attack. It also serves as a primary site for O-alkylation and O-acylation.

  • Chloro Group (-Cl): This deactivating, ortho, para-directing group withdraws electron density via induction but donates it through resonance. Its primary synthetic value lies in its ability to participate in a wide array of transition-metal-catalyzed cross-coupling reactions.

  • tert-Butyl Group (-C(CH₃)₃): This bulky alkyl group is weakly activating and ortho, para-directing. Its most significant contribution is steric hindrance, which can be strategically exploited to control the regiochemical outcome of reactions, favoring substitution at less hindered positions.

Logical Flow of Electrophilic Aromatic Substitution

G start 5-tert-Butyl-2-chlorophenol pos4 Position 4 (Electronically Favored) start->pos4 -OH directs para -Cl directs ortho pos6 Position 6 (Sterically Hindered) start->pos6 -OH directs ortho -tBu hinders pos3 Position 3 (Electronically Disfavored) start->pos3 -Cl directs para reagent Electrophile (E+) reagent->start Reaction product Major Product: 4-Substituted pos4->product Primary Pathway pos6->product Minor Pathway

Caption: Regioselectivity of electrophilic substitution on 5-tert-butyl-2-chlorophenol.

For electrophilic aromatic substitution, the directing effects converge to strongly favor substitution at the C4 position, which is para to the highly activating hydroxyl group and sterically accessible. The C6 position, while also activated (ortho to the hydroxyl), is significantly hindered by the adjacent tert-butyl group.

Application Note 1: Synthesis of Phenoxyacetic Acid Agrochemicals

Background: Chlorinated phenols are foundational precursors in the synthesis of phenoxyacetic acid herbicides.[7][8] The reaction of a chlorophenol with an α-haloacetate under basic conditions, a classic Williamson ether synthesis, yields the core structure of potent auxinic herbicides like 2,4-D and 2,4,5-T.[9] This protocol details the synthesis of an analogue, (5-tert-butyl-2-chlorophenoxy)acetic acid, demonstrating a key application of the title compound.

Experimental Protocol: Williamson Ether Synthesis

G A 5-tert-Butyl-2-chlorophenol + Ethyl Chloroacetate B Add K₂CO₃ in Acetone A->B C Reflux (6-12 h) B->C D Reaction Monitoring (TLC) C->D E Work-up: Filter, Evaporate D->E F Intermediate Ester E->F G Hydrolysis: NaOH(aq), EtOH F->G H Acidification (HCl) & Filtration G->H I Final Product: (5-tert-Butyl-2-chlorophenoxy) acetic acid H->I

Caption: Workflow for the synthesis of a phenoxyacetic acid herbicide analogue.

Materials:

  • 5-tert-Butyl-2-chlorophenol (1.0 eq)

  • Ethyl chloroacetate (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

Part A: Ether Synthesis

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-tert-butyl-2-chlorophenol (1.0 eq) and anhydrous acetone to achieve a concentration of approximately 0.5 M.

  • Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) followed by ethyl chloroacetate (1.2 eq).

    • Causality: Anhydrous K₂CO₃ is a mild base sufficient to deprotonate the phenol without promoting significant side reactions. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction. A slight excess of the electrophile ensures complete consumption of the starting phenol.

  • Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot is consumed.

  • Work-up: Cool the reaction to room temperature. Filter off the K₂CO₃ salts and wash the filter cake with a small amount of acetone. Concentrate the filtrate under reduced pressure to yield the crude ethyl (5-tert-butyl-2-chlorophenoxy)acetate. The crude product can be used directly in the next step or purified by column chromatography if necessary.

Part B: Saponification

  • Setup: Dissolve the crude ester from Part A in ethanol (approx. 0.5 M). Add an aqueous solution of NaOH (2.0 eq, 2 M solution).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete conversion of the ester to the carboxylate (visualized as a baseline spot).

  • Work-up and Isolation:

    • Remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash once with ethyl acetate to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated HCl. A precipitate should form.

    • Trustworthiness: This acidification step is critical. The product is soluble in its basic carboxylate form but precipitates out as the neutral carboxylic acid. Checking the pH ensures complete protonation and maximum yield.

    • Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to yield the final product, (5-tert-butyl-2-chlorophenoxy)acetic acid.

Application Note 2: A Building Block for Pharmaceutical Scaffolds

Background: The substitution pattern of 5-tert-butyl-2-chlorophenol makes it an attractive starting point for molecules of pharmaceutical interest.[10][11] The C-Cl bond is a prime target for late-stage functionalization via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction is one of the most powerful methods for forming C-N bonds, creating aryl amine structures that are ubiquitous in medicinal chemistry.

Experimental Protocol: Buchwald-Hartwig Amination

G start Assemble Reagents: - 5-tert-Butyl-2-chlorophenol - Amine (R-NH₂) - Pd Catalyst & Ligand - Base (NaOtBu) inert Establish Inert Atmosphere (Degas with N₂ or Ar) start->inert solvent Add Anhydrous Solvent (Toluene or Dioxane) inert->solvent heat Heat Reaction (80-110 °C) solvent->heat monitor Monitor by LC-MS or TLC heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract purify Purify by Column Chromatography extract->purify product Final Product: N-Aryl Amine purify->product

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • 5-tert-Butyl-2-chlorophenol (1.0 eq)

  • Desired primary or secondary amine (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Ligand (e.g., Xantphos, 2-10 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 1.5-2.5 eq)

  • Toluene or Dioxane, anhydrous

Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask or reaction vial, add the 5-tert-butyl-2-chlorophenol (1.0 eq), the chosen amine (1.1-1.5 eq), the palladium catalyst, the ligand, and the base.

    • Expertise: The choice of catalyst, ligand, and base is interdependent and substrate-specific. For a hindered substrate, a bulky, electron-rich phosphine ligand like Xantphos is often effective. NaOtBu is a strong, non-nucleophilic base suitable for many aminations.

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Causality: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would deactivate it and halt the catalytic cycle. Establishing and maintaining an inert atmosphere is absolutely critical for success.

  • Reaction: Add anhydrous solvent via syringe and place the reaction in a preheated oil bath at 80-110 °C. Stir vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Work-up:

    • Carefully quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl amine product.

References

  • Tchounwou, P. B., et al. (2014). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC. [Link]

  • Smith, K., & El-Hiti, G. (2022). Commercially Important Chlorinated Phenols. Encyclopedia.pub. [Link]

  • Kovacs, K. A., et al. (2022). Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. PMC. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorophenol. [Link]

  • Google Patents. (n.d.). CN1256313C - Process for preparing 4-tert-butoxy-chlorobenzene.
  • Smith, K., et al. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. MDPI. [Link]

  • PubChem. (n.d.). 4-tert-Butyl-2-chlorophenol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2,4,5-Trichlorophenol. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 2-Chlorophenol. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). CN105884628A - Preparation method of 2,4-ditertbutyl-5-aminophenol.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • O'Hara, F., et al. (2017). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. (2009). Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. [Link]

  • Kumar, R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. [Link]

  • AFIRM Group. (n.d.). CHLOROPHENOLS. [Link]

  • Cimen, Y., & Gök, Y. (2019). Oxidation of 2,6-di-tert-butylphenol With Tert-Butyl Hydroperoxide Catalyzed by Iron Porphyrin Tetrasulfonate, Iron Porphyrin Tetracarboxylate and Their Supported Analogues in a Water-Methanol Mixture. Journal of Hazardous Materials. [Link]

  • PubChem. (n.d.). Trichlorophenoxyacetic acid. National Center for Biotechnology Information. [Link]

Sources

Application

A Robust, Validated RP-HPLC-UV Method for the Quantification of 5-tert-butyl-2-chlorophenol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-tert-butyl-2-chlorophenol. This compound is a key intermediate in various manufacturing processes, and its accurate quantification is critical for process monitoring, quality control, and stability testing. The described method is simple, rapid, and utilizes a common C18 column with UV detection, making it accessible to most analytical laboratories. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its suitability for its intended purpose in a regulated environment.[1][2]

Introduction and Rationale

5-tert-butyl-2-chlorophenol is a substituted phenol derivative with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Due to its potential toxicity and impact on the final product quality, a reliable and validated analytical method for its quantification is essential. Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed for the analysis of chlorophenols.[3][4]

This guide focuses on an RP-HPLC method with UV detection due to its wide applicability, robustness, and the analyte's favorable physicochemical properties. The presence of a chromophore in the 5-tert-butyl-2-chlorophenol molecule allows for sensitive UV detection. This method avoids the need for derivatization, which is often required for GC analysis of phenolic compounds, thereby simplifying the sample preparation process and reducing potential sources of error.[5]

Analyte Physicochemical Properties

Understanding the physicochemical properties of 5-tert-butyl-2-chlorophenol is fundamental to developing a suitable analytical method. These properties inform the choice of solvent, chromatographic column, and mobile phase composition.

PropertyValueSource
Chemical Formula C₁₀H₁₃ClO[6][7]
Molecular Weight 184.66 g/mol [6][8]
Appearance White to light yellow solid[7]
logP (octanol/water) 3.9[8]
Water Solubility Low[7]
Organic Solvent Solubility Moderately soluble in organic solvents like methanol, acetonitrile[7]
UV Maximum (in Methanol) Approx. 280-285 nm (Estimated based on phenol chromophore)N/A

The high logP value and low water solubility indicate a non-polar character, making it an ideal candidate for reversed-phase chromatography. Its solubility in common organic solvents like methanol and acetonitrile simplifies the preparation of standards and samples.

RP-HPLC Method Protocol

Principle

The method separates 5-tert-butyl-2-chlorophenol from other potential impurities on a non-polar stationary phase (C18) using a polar mobile phase. The analyte is retained on the column and then eluted by the mobile phase. Quantification is achieved by measuring the absorbance of the analyte with a UV detector as it elutes from the column and comparing the peak area to a calibration curve generated from standards of known concentration.

Instrumentation, Reagents, and Materials
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Reagents:

    • 5-tert-butyl-2-chlorophenol reference standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade or purified to >18 MΩ·cm).

    • Formic acid (AR grade).

  • Glassware: Volumetric flasks (Class A), pipettes, and autosampler vials.

Chromatographic Conditions

A systematic approach was undertaken to optimize the separation, focusing on mobile phase composition and pH to achieve a symmetrical peak shape and a reasonable retention time.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 282 nm
Run Time 10 minutes

Rationale for Choices:

  • C18 Column: The non-polar nature of the analyte makes a C18 column a suitable choice for good retention.

  • Mobile Phase: A mixture of acetonitrile and water provides good solvating power and resolution. The high organic content (70%) ensures the analyte elutes with a reasonable retention time.

  • Formic Acid: The addition of a small amount of acid (0.1%) to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, resulting in a sharper, more symmetrical peak.

  • Column Temperature: Maintaining a constant temperature of 30 °C ensures reproducible retention times.

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 5-tert-butyl-2-chlorophenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a quantity of the sample expected to contain 5-tert-butyl-2-chlorophenol and dissolve it in methanol in a volumetric flask. Dilute with the mobile phase to bring the final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for the intended purpose, following ICH Q2(R2) guidelines.[1][2]

Method_Validation_Workflow Method Validation Workflow Start Method Development & Optimization Specificity Specificity / Selectivity (Forced Degradation, Blank Analysis) Start->Specificity Linearity Linearity (5-6 Concentration Levels) Specificity->Linearity Range Range (Derived from Linearity) Linearity->Range Accuracy Accuracy (Spiked Matrix, 3 Levels, 3 Replicates) Range->Accuracy Precision Precision Accuracy->Precision Repeatability Repeatability (Intra-day, 6 Replicates at 100%) Precision->Repeatability Intermediate Intermediate Precision (Inter-day, Different Analyst/Instrument) Precision->Intermediate Robustness Robustness (Small Variations in Method Parameters) Intermediate->Robustness LOQ Limit of Quantification (LOQ) (S/N Ratio or Standard Deviation) Robustness->LOQ LOD Limit of Detection (LOD) (S/N Ratio or Standard Deviation) LOQ->LOD Report Validation Report LOD->Report

Caption: Workflow for Analytical Method Validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10]

  • Protocol:

    • Analyze a blank sample (mobile phase) and a placebo/matrix sample to ensure no interfering peaks are present at the retention time of 5-tert-butyl-2-chlorophenol.

    • Perform forced degradation studies on the analyte.[11] Expose the analyte to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.

    • Analyze the stressed samples using a PDA detector to evaluate peak purity and ensure that degradation product peaks are well-resolved from the main analyte peak.

Linearity
  • Protocol:

    • Prepare a series of at least five concentrations of 5-tert-butyl-2-chlorophenol across the expected working range (e.g., 80% to 120% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Perform linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Accuracy

Accuracy is the closeness of the test results to the true value. It is often determined by spike recovery studies.[9][12]

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with known amounts of 5-tert-butyl-2-chlorophenol at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each level.

    • Analyze the samples and calculate the percentage recovery.

ParameterAcceptance Criteria
Mean Recovery 98.0% to 102.0%
Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12] It is evaluated at two levels:

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze six replicate samples of a homogeneous sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

ParameterAcceptance Criteria
RSD for Repeatability ≤ 2.0%
RSD for Intermediate Precision ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol:

    • These can be determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

    • Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Column temperature (± 2 °C)

      • Mobile phase composition (e.g., Acetonitrile ± 2%)

    • Analyze a standard solution under each modified condition and evaluate the impact on retention time, peak area, and peak symmetry. The results should not be significantly affected.

Conclusion

The RP-HPLC-UV method described in this application note is a simple, rapid, and reliable approach for the quantification of 5-tert-butyl-2-chlorophenol. The method demonstrates excellent specificity, linearity, accuracy, and precision, meeting the requirements outlined in the ICH guidelines. Its robustness ensures consistent performance under minor variations in operating conditions, making it suitable for routine use in quality control laboratories within the pharmaceutical and chemical industries.

References

  • Sanitas, c. (n.d.). Fact sheet: 2,4,5-trichlorophenol.
  • (n.d.). Determination of Chlorophenols in water by LC-MS/MS. Case study.
  • BenchChem. (n.d.). Application Note: Development of a Stability-Indicating HPLC Assay for 5-(3-Aminophenyl)-2-chlorophenol.
  • (2019, January 24). Simple and rapid spectrophotometric method for phenol determination in aqueous media.
  • Wang, L., Zhu, H., Ma, C., & Yan, Y. (n.d.). HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation.
  • Thermo Fisher Scientific. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS.
  • BenchChem. (n.d.). Application Notes and Protocols for the Detection of 4-tert-Butyl-2-ethylphenol in Environmental Samples.
  • (n.d.). false positives ii – chlorophenols identification towards hplc- dad-ms analysis compared to iso 17070:2015 technique - Qucosa - SLUB.
  • Cheméo. (n.d.). Chemical Properties of 4-tert-Butyl-2-chlorophenol (CAS 98-28-2).
  • (n.d.). Sample preparation for the determination of chlorophenols | Request PDF - ResearchGate.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • (n.d.). (PDF) Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry - ResearchGate.
  • World Health Organization. (n.d.). Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf.
  • Purdue University. (n.d.). Mass Spectrometric Detection of Phenols using the Gibbs Reaction.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • CymitQuimica. (n.d.). CAS 98-28-2: 4-tert-Butyl-2-chlorophenol.
  • U.S. Environmental Protection Agency. (2007, February). Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.
  • National Center for Biotechnology Information. (n.d.). 4-tert-Butyl-2-chlorophenol. PubChem.
  • Trade Science Inc. (2013). Analytical CHEMISTRY.
  • Chulalongkorn University. (n.d.). Improving chromatographic analysis of phenolic compounds. Chula Digital Collections.
  • Dasgupta, A. (n.d.). A Novel Derivatization of Phenol After Extraction From Human Serum Using Perfluorooctanoyl Chloride for Gas Chromatography-Mass Spectrometric Confirmation and Quantification. PubMed.
  • ICH. (2005, November). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation.
  • Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • (n.d.). SIMPLE AND RAPID SPECTROPHOTOMETRIC METHOD FOR PHENOL DETERMINATION IN AQUEOUS MEDIA - BIP-CIC.
  • Taylor & Francis. (n.d.). Determination of chlorophenols in environmental water samples using directly suspended droplet liquid-liquid-liquid phase microextraction prior to high-performance liquid chromatography.
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
  • U.S. Environmental Protection Agency. (n.d.). Method 604: Phenols.
  • ICH. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • (n.d.). Mechanisms of cytotoxicity of 2-or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter | Request PDF - ResearchGate.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • (n.d.). Method 8041A.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • (2017, October 4). Validation of Analytical Methods according to the New FDA Guidance. YouTube.

Sources

Method

Application Note: Scalable Synthesis and Purification of 5-tert-Butyl-2-chlorophenol

Executive Summary & Strategic Rationale This guide details the process engineering for the scale-up synthesis of 5-tert-butyl-2-chlorophenol (CAS: 3438-16-2). This molecule is a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This guide details the process engineering for the scale-up synthesis of 5-tert-butyl-2-chlorophenol (CAS: 3438-16-2). This molecule is a critical intermediate in the synthesis of agrochemicals (fungicides) and active pharmaceutical ingredients (APIs).

The core challenge in synthesizing this molecule is regioselectivity . The starting material, 3-tert-butylphenol, has three potential sites for electrophilic aromatic substitution. Achieving high selectivity for the 2-position (relative to the hydroxyl group) while suppressing over-chlorination (dichlorination) requires precise kinetic control.

This protocol utilizes Sulfuryl Chloride (


)  as the chlorinating agent rather than chlorine gas (

). While

is cheaper for bulk commodities,

offers superior stoichiometric control and easier handling for high-value intermediates, significantly reducing the formation of polychlorinated byproducts.

Chemical Strategy & Mechanism[1]

The "Ortho-Para" Synergy

The synthesis relies on the synergistic directing effects of the substituents on the starting material, 3-tert-butylphenol .

  • Hydroxyl Group (-OH): Strong activator, directs ortho and para.

  • tert-Butyl Group (-tBu): Weak activator, directs ortho and para.

Site Analysis of 3-tert-butylphenol:

  • Position 2 (C2): Ortho to -OH, Ortho to -tBu. (Sterically hindered; disfavored).

  • Position 4 (C4): Para to -OH, Ortho to -tBu. (Electronically favorable, but sterically crowded).

  • Position 6 (C6): Ortho to -OH, Para to -tBu. (Electronically favorable + Sterically accessible).

Reaction Pathway Visualization

ReactionPathway SM 3-tert-Butylphenol (Starting Material) TS Sigma Complex (Transition State) SM->TS + SO2Cl2 DCM, 0-5°C Reagent Sulfuryl Chloride (SO2Cl2) Reagent->TS Prod 5-tert-Butyl-2-chlorophenol (Major Product) TS->Prod Major Pathway (Kinetic Control) ByProd1 4-Chloro isomer (Minor Impurity) TS->ByProd1 Minor Pathway Gas HCl (g) + SO2 (g) TS->Gas ByProd2 2,4-Dichloro isomer (Over-reaction) Prod->ByProd2 Excess SO2Cl2 (Avoid!)

Figure 1: Reaction pathway showing the regioselective chlorination and potential byproducts.

Scale-Up Protocol (100g Scale)

Materials & Equipment
  • Reactor: 1L Jacketed Glass Reactor with overhead stirrer (PTFE impeller).

  • Condenser: Reflux condenser connected to a gas scrubber.

  • Scrubber: NaOH (10% aq) trap to neutralize

    
     and 
    
    
    
    off-gassing.
  • Reagents:

    • 3-tert-Butylphenol (purity >98%).[2]

    • Sulfuryl Chloride (

      
      ) (97%+).
      
    • Dichloromethane (DCM) (Anhydrous).

    • Saturated Sodium Bicarbonate (

      
      ).
      
Step-by-Step Procedure

Step 1: Charge and Dissolution

  • Purge the reactor with nitrogen (

    
    ) to remove moisture.
    
  • Charge 100.0 g (0.666 mol) of 3-tert-butylphenol.

  • Add 500 mL of Dichloromethane (DCM). Stir at 250 RPM until fully dissolved.

  • Cool the system to 0°C using a chiller circulator.

    • Critical Process Parameter (CPP): Temperature must remain <5°C during addition to maximize regioselectivity.

Step 2: Controlled Addition

  • Load 94.4 g (0.700 mol, 1.05 equiv) of Sulfuryl Chloride into a pressure-equalizing addition funnel.

  • Add

    
     dropwise over 90 minutes .
    
    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will occur. Ensure scrubber is active.
    • Exotherm Control: Adjust addition rate so internal temperature does not exceed 5°C.

Step 3: Reaction Completion

  • After addition, allow the mixture to warm to Room Temperature (20-25°C) over 1 hour.

  • Stir for an additional 2 hours.

  • IPC (In-Process Control): Sample 50 µL, quench in MeOH, analyze by GC-MS or HPLC.

    • Target: <2% residual starting material.

    • Limit: <5% dichlorinated byproduct.

Step 4: Quench and Workup

  • Cool mixture to 10°C.

  • Slowly add 200 mL of water to quench residual

    
    . (Caution: Exothermic hydrolysis).
    
  • Separate the phases.

  • Wash the organic (DCM) layer with:

    • 2 x 150 mL Water.

    • 1 x 150 mL Saturated

      
       (to remove acidic phenols and HCl traces).
      
    • 1 x 150 mL Brine.

  • Dry organic layer over anhydrous

    
    , filter, and concentrate via rotary evaporation (bath temp 40°C) to yield the crude oil.
    

Purification Strategy

The crude product is typically a pale yellow oil or low-melting solid containing the target isomer (major), the 4-chloro isomer (minor), and trace dichlorinated species.

Method: High-Vacuum Fractional Distillation.

FractionVapor Temp (at 2 mmHg)CompositionAction
F1 (Fore-run) < 85°CSolvent, unreacted phenolRecycle/Discard
F2 (Main) 92 - 96°C 5-tert-butyl-2-chlorophenol Collect (Product)
F3 (Tail) > 105°CDichloro-species, tarsDiscard

Note: Boiling points are approximate and dependent on vacuum stability. Use a Vigreux column for better separation efficiency.

Crystallization Alternative

If the product solidifies (MP approx 40-45°C) and distillation is not feasible, recrystallization from Pentane or Petroleum Ether at -20°C is an effective alternative to remove the oily 4-chloro isomer.

Analytical Validation (Quality Control)

1. Proton NMR (


 NMR, 400 MHz, 

):
  • Diagnostic Signal: Look for the aromatic coupling pattern.

  • The target (5-tert-butyl-2-chlorophenol) will show an ABX or specific coupling pattern:

    • 
       ~7.25 (d, J=8 Hz, H-3, ortho to Cl).
      
    • 
       ~6.95 (d, J=2 Hz, H-6, ortho to OH).
      
    • 
       ~6.85 (dd, H-4).
      
  • Differentiation: The 4-chloro isomer will have a symmetric or different splitting pattern due to symmetry.

2. GC-MS:

  • Molecular Ion: m/z 184 (

    
    ) and 186 (
    
    
    
    ) in a 3:1 ratio.
  • Fragment: Loss of methyl from t-butyl (M-15) is a dominant peak (m/z 169).

Process Safety & Hazard Management

Process Flow Diagram (Safety Criticals)

ProcessSafety Reactor Reactor (Exothermic Chlorination) Scrubber Caustic Scrubber (NaOH) Reactor->Scrubber HCl/SO2 Off-gas Quench Quench Tank (Hydrolysis) Reactor->Quench Reaction Mixture Waste Aqueous Waste (Neutralization req.) Quench->Waste Separated Aq. Phase

Figure 2: Safety flow emphasizing gas management.

Critical Hazards
  • Sulfuryl Chloride: Reacts violently with water. Corrosive. Causes severe skin burns.[1][3] Must be handled in a fume hood.

  • Gas Evolution: The reaction generates stoichiometric amounts of

    
     and 
    
    
    
    . A static scrubber (bubbler) is insufficient for scales >100g; an active pumped scrubber is required.
  • Phenolic Compounds: Rapidly absorbed through skin. Systemic toxicity. Wear double nitrile gloves and Tyvek sleeves.

References

  • Regioselectivity in Phenol Chlorination

    • Watson, W. D. (1985). Regioselective chlorination of meta-substituted phenols. Journal of Organic Chemistry, 50(12), 2145–2148.

  • Sulfuryl Chloride as a Reagent

    • Wyman, D. P., & Kaufman, P. R. (1964). The Chlorination of Phenols with Sulfuryl Chloride. Journal of Organic Chemistry, 29(7), 1956-1960.

  • Safety Data & Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7380, 4-tert-Butyl-2-chlorophenol. (Note: Isomer comparison).

  • General Scale-Up of Alkylphenols

    • Fiege, H. (2000). Phenol Derivatives. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

Sources

Application

use of 5-tert-butyl-2-chlorophenol in polymer and material science.

An Application Guide to the Use of Substituted Chlorophenols in Polymer and Material Science A Senior Application Scientist's Guide to 4-tert-Butyl-2-chlorophenol Introduction: Defining the Subject and Scope In the field...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Use of Substituted Chlorophenols in Polymer and Material Science

A Senior Application Scientist's Guide to 4-tert-Butyl-2-chlorophenol

Introduction: Defining the Subject and Scope

In the field of polymer science, the precise structure of a monomer is paramount to predicting its behavior and the properties of the resulting material. The query for "5-tert-butyl-2-chlorophenol" specifies a molecule that is not commonly cited in literature or available commercially. However, its structural isomer, 4-tert-butyl-2-chlorophenol (CAS 98-28-2) , is a well-documented and accessible compound.[1][2][3][4] This guide will therefore focus on the applications of 4-tert-butyl-2-chlorophenol, a representative of the tert-butyl chlorophenol class, providing researchers with a foundational understanding of its potential roles in material science.

The molecule's utility is derived from its three key functional components:

  • Phenolic Hydroxyl (-OH): The reactive site for polymerization (e.g., in phenolic and epoxy resins) and the source of the hydrogen atom for antioxidant activity.

  • tert-Butyl Group (-C(CH₃)₃): A bulky, sterically hindering group that enhances solubility in organic media and is crucial for the "hindered phenol" antioxidant mechanism.[5] It also blocks reaction at the para-position, directing polymerization pathways.

  • Chlorine Atom (-Cl): An electron-withdrawing group that modifies the reactivity of the phenolic ring and can impart properties such as flame retardancy and altered chemical resistance to the final polymer.

This document will explore its dual utility: first as a polymer stabilizer through its inherent antioxidant properties, and second as a versatile monomer for creating new thermosetting resins with tailored characteristics.

cluster_molecule 4-tert-butyl-2-chlorophenol C1 C C2 C C1->C2 OH OH C1->OH C3 C C2->C3 Cl Cl C2->Cl C4 C C3->C4 C5 C C4->C5 tBu C(CH₃)₃ C4->tBu C6 C C5->C6 C6->C1

Caption: Chemical structure of 4-tert-butyl-2-chlorophenol.

Part 1: Application as a High-Performance Polymer Stabilizer

Application Note: The Role of Hindered Phenols as Primary Antioxidants

Polymers are susceptible to oxidative degradation when exposed to heat, light, and oxygen during processing and their service life. This degradation, a free-radical chain reaction, leads to chain scission, cross-linking, discoloration, and a catastrophic loss of mechanical properties. Hindered phenols are primary antioxidants that protect polymers by interrupting this cycle.[6]

4-tert-butyl-2-chlorophenol functions as an excellent radical scavenger. The bulky tert-butyl group provides steric hindrance around the hydroxyl group, which serves two purposes: it increases the stability of the resulting phenoxy radical after it has donated its hydrogen atom, preventing it from initiating new degradation chains, and it protects the hydroxyl group itself from side reactions.[5][7] This allows it to effectively neutralize highly reactive peroxy (ROO•) and alkyl (R•) radicals that are the primary drivers of polymer degradation.

Causality of Action: The efficacy of a hindered phenol is dictated by the ease with which it can donate its phenolic hydrogen and the stability of the subsequent radical. The substituents on the aromatic ring electronically tune this process. The presence of the tert-butyl group stabilizes the phenoxy radical through steric shielding, making it a persistent, non-propagating species.

cluster_mech Antioxidant Mechanism of 4-tert-butyl-2-chlorophenol Polymer Polymer Chain (RH) Initiation Initiation (Heat, UV, Stress) Polymer->Initiation H• abstraction Alkyl_Radical Alkyl Radical (R•) Initiation->Alkyl_Radical H• abstraction Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O₂ (fast) Oxygen O₂ Peroxy_Radical->Polymer + RH (Propagation) Hindered_Phenol Hindered Phenol (ArOH) 4-tert-butyl-2-chlorophenol Peroxy_Radical->Hindered_Phenol H• donation (Termination) Inert_Product Inert Product (ROOH) Peroxy_Radical->Inert_Product Phenoxy_Radical Stable Phenoxy Radical (ArO•) Hindered_Phenol->Phenoxy_Radical

Caption: Radical scavenging mechanism of a hindered phenol antioxidant.

Protocol 1: Incorporation into Polypropylene (PP) via Melt Compounding

This protocol describes a standard method for evaluating the efficacy of 4-tert-butyl-2-chlorophenol as a processing stabilizer.

1. Materials & Equipment:

  • Polypropylene (PP) powder, unstabilized grade.

  • 4-tert-butyl-2-chlorophenol (antioxidant).

  • Internal batch mixer (e.g., Brabender or Haake type) or a twin-screw extruder.

  • Compression molding press.

  • Melt Flow Index (MFI) tester.

  • Spectrocolorimeter.

2. Experimental Procedure:

  • Preparation: Dry the PP powder in a vacuum oven at 80°C for 4 hours to remove any residual moisture.

  • Dosing: Prepare several blends. A typical loading range for a primary antioxidant is 0.05% to 0.25% by weight. Prepare a control batch with no antioxidant. For a 100g batch at 0.1% loading, weigh out 99.9g of PP and 0.1g of the antioxidant. Thoroughly dry-blend the components in a bag.

  • Melt Compounding:

    • Set the internal mixer temperature to 200°C and the rotor speed to 60 RPM.

    • Add the dry-blended material to the preheated mixing chamber.

    • Mix for 5 minutes to ensure homogeneous dispersion. The torque curve should reach a steady state, indicating uniform melt.

  • Sample Preparation:

    • Quickly remove the molten polymer blend from the mixer.

    • Compression mold the material into plaques (e.g., 1 mm thick) for color analysis and pellets for MFI testing. Use a molding temperature of 210°C with 5 minutes of preheating, followed by 2 minutes under 10 MPa pressure.

  • Characterization & Validation:

    • Melt Flow Index (MFI): Measure the MFI of the compounded pellets according to ASTM D1238 (e.g., at 230°C, 2.16 kg load). A stabilized polymer will show a smaller change in MFI compared to the control, indicating less chain scission.

    • Colorimetry: Measure the yellowness index (YI) of the compression-molded plaques. Effective stabilization minimizes discoloration during processing, resulting in a lower YI.

    • Long-Term Heat Aging (Optional): Place molded plaques in an air-circulating oven at 150°C. Periodically inspect for signs of degradation (brittleness, severe discoloration). The time to failure is a measure of long-term thermal stability.

Part 2: Application as a Monomer for Thermosetting Resins

Application Note 2.1: Synthesis of Substituted Phenolic (Novolac) Resins

Novolac resins are produced by the condensation reaction of a phenol with a substoichiometric amount of formaldehyde under acidic conditions.[8][9] They are thermoplastic oligomers that can be cured into a rigid thermoset network by adding a curing agent, typically hexamethylenetetramine (HMTA).

Causality of Experimental Design: Using 4-tert-butyl-2-chlorophenol as the phenolic monomer introduces specific structural constraints.

  • Blocked Para-Position: The tert-butyl group at the para-position prevents the formation of methylene bridges at this site. Polymerization is therefore forced to occur primarily through the two available ortho-positions.

  • Ortho-Reactivity: The hydroxyl group is an ortho-, para-director. With the para-position blocked, electrophilic attack by protonated formaldehyde will occur at the ortho-positions. The chloro-substituent at one ortho-position will deactivate that site slightly, but reaction is still expected at the remaining vacant ortho-position, leading to a predominantly linear polymer chain. This results in a soluble, fusible novolac resin ideal for applications in coatings and adhesives.

cluster_wf1 Workflow: Novolac Resin Synthesis A 1. Charge Reactor - 4-tert-butyl-2-chlorophenol - Formaldehyde (P/F > 1) - Acid Catalyst (e.g., Oxalic Acid) B 2. Heat & Reflux (e.g., 95-100°C) Monitor reaction progress A->B C 3. Neutralization & Washing Neutralize catalyst Wash with DI water to remove salts B->C D 4. Dehydration Distill off water under vacuum C->D E 5. Product Isolation Discharge hot, molten resin D->E F Characterization (GPC, FTIR, Softening Point) E->F

Caption: Generalized workflow for synthesizing a novolac resin.

Protocol 2.1: Synthesis of a 4-tert-Butyl-2-chlorophenol Novolac Resin

This protocol is based on established procedures for novolac synthesis.

1. Materials & Equipment:

  • 4-tert-butyl-2-chlorophenol (1.0 mol)

  • Formaldehyde (37% aqueous solution, 0.8 mol)

  • Oxalic acid (catalyst)

  • Toluene (solvent)

  • 500 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser, and thermometer.

  • Heating mantle.

  • Rotary evaporator.

2. Experimental Procedure:

  • Reactor Setup: Charge the flask with 4-tert-butyl-2-chlorophenol and oxalic acid (approx. 0.5% of the phenol weight).

  • Reaction Initiation: Begin stirring and heat the mixture to 95°C to melt the phenol.

  • Formaldehyde Addition: Slowly add the formaldehyde solution over 30 minutes, maintaining the temperature at 95-100°C. An exothermic reaction will occur.

  • Reflux: After the addition is complete, hold the mixture at reflux (approx. 100°C) for 3-4 hours. The mixture will become cloudy and more viscous as the polymer forms.

  • Dehydration: After the reflux period, configure the apparatus for distillation. Add toluene (approx. 50 mL) to aid in azeotropic water removal. Distill off the water and toluene until the reaction temperature reaches 130-140°C.

  • Vacuum Stripping: Apply vacuum to the system gradually to remove the remaining water and any unreacted phenol. Continue distillation until the desired softening point is achieved (this requires periodic sampling and testing).

  • Discharge: Pour the hot, molten resin onto a release surface (e.g., aluminum foil) and allow it to cool and solidify. The resulting product is a brittle, thermoplastic solid.

3. Self-Validation:

  • FTIR Spectroscopy: Confirm the disappearance of the C=O stretch from formaldehyde and the appearance of peaks corresponding to methylene bridges (-CH₂-).

  • Gel Permeation Chromatography (GPC): Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the oligomer.

  • Softening Point: Measure the softening point (e.g., via Ring & Ball method) to confirm the resin's thermal properties.

Part 3: Data Summary & Characterization

Table 1: Physicochemical Properties of 4-tert-butyl-2-chlorophenol
PropertyValueSource
CAS Number 98-28-2[1][2][3]
Molecular Formula C₁₀H₁₃ClO[1][2]
Molecular Weight 184.66 g/mol [1][3]
Appearance White to light yellow solid[2]
Boiling Point ~245 °C (estimated)
Melting Point 45-49 °C
LogP (Octanol/Water) ~3.9[1]
Table 2: Predicted Influence of 4-tert-butyl-2-chlorophenol Incorporation on Polymer Properties

This table provides an expert estimation of how using this monomer would influence the properties of common polymer systems, based on established structure-property relationships.

Polymer SystemExpected Property ChangeRationale / Causality
Polyolefins Improved thermal & UV stabilityActs as a primary antioxidant, scavenging free radicals.
Phenolic Resins Increased linearity, improved solubility, higher thermal stabilityPara-tert-butyl group blocks cross-linking, leading to a more thermoplastic novolac. The aromatic and chloro content increases thermal stability.
Epoxy Resins Increased hydrophobicity, potential flame retardancy, lower cross-link density (if used as a monofunctional resin)The bulky, non-polar tert-butyl group reduces water absorption. The chlorine content can contribute to flame retardancy. Use as a chain-capper reduces cross-linking.
Polycarbonates Molecular weight control, increased TgCan act as a chain terminator to control molecular weight. The bulky side group restricts chain mobility, raising the glass transition temperature (Tg).

References

  • Sato, K., et al. (2020). tert-Butyl Esters as Potential Reversible Chain Transfer Agents for Concurrent Cationic Vinyl-Addition and Ring-Opening Copolymerization of Vinyl Ethers and Oxiranes. Macromolecules. Available at: [Link]

  • 4-tert-Butyl-2-chlorophenol . (n.d.). PubChem. Retrieved February 6, 2026, from [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd . (n.d.). Hyma Synthesis. Retrieved February 6, 2026, from [Link]

  • CN108640821B - Efficient and continuous p-chlorophenyl tert-butyl ether synthesis method and device. (n.d.). Google Patents.
  • Kim, H., & Kim, J. (2018). Acid-Functionalized Poly(phenylene oxide)s: Their Preparation and Properties. Macromolecular Research.
  • Preparation of novolacs using phenolic rich components as partial substitute of phenol from biomass pyrolysis oils . (n.d.). SciSpace. Retrieved February 6, 2026, from [Link]

  • CN102040568A - Synthesis method of low-molecular weight epoxy resin. (n.d.). Google Patents.
  • Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties . (2024). Vinati Organics. Retrieved February 6, 2026, from [Link]

  • Process for the preparation of epoxy resins. (n.d.). Google Patents.
  • WO2017153050A1 - Process for the preparation of novolac alkylphenol resins. (n.d.). Google Patents.
  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound as a Potential Polymer Anti-Aging Agent . (2024). National Institutes of Health. Retrieved February 6, 2026, from [Link]

  • Synthesis of low-molecular-weight epoxy resins under phase transfer catalysis (PTC) conditions . (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Synthesis of Novolac-Type Phenolic Resins Using Glucose as the Substitute for Formaldehyde . (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Recent Progress in Modification of Polyphenylene Oxide for Application in High-Frequency Communication . (2024). MDPI. Retrieved February 6, 2026, from [Link]

  • Hindered Phenols | Antioxidants for Plastics . (n.d.). Amfine. Retrieved February 6, 2026, from [Link]

  • 4-tert-Butyl-2-chlorophenol . (n.d.). NIST WebBook. Retrieved February 6, 2026, from [Link]

  • synthesis and chemical modificatinon of novolac via incorporation of silicon, phosphorous, boron . (n.d.). Journal of University of Babylon for Pure and Applied Sciences. Retrieved February 6, 2026, from [Link]

  • Chemical Properties of 4-tert-Butyl-2-chlorophenol (CAS 98-28-2) . (n.d.). Cheméo. Retrieved February 6, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-tert-butyl-2-chlorophenol Integrity Management

Current Status: Operational Ticket Priority: High (Stability & Storage) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1] Executive Summary & Compound Profile User Advisory: You are likely han...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Priority: High (Stability & Storage) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]

Executive Summary & Compound Profile

User Advisory: You are likely handling 5-tert-butyl-2-chlorophenol (CAS: 32990-03-7 or similar isomer variants depending on synthesis origin).[1]

Crucial Distinction: Unlike its isomer 2,6-di-tert-butylphenol, which is a shelf-stable antioxidant due to steric hindrance, 5-tert-butyl-2-chlorophenol has its bulky tert-butyl group at the meta position (C5) relative to the hydroxyl group.[1]

  • Implication: The phenolic hydroxyl group (OH) is sterically accessible .

  • Result: It remains chemically active and highly susceptible to oxidative degradation and electrophilic attack, requiring stricter storage protocols than standard hindered phenols.

Chemical Susceptibility Profile
ParameterVulnerability LevelPrimary RiskVisual Indicator
Oxidation HighConversion to QuinonesColor shift (White

Pink/Red)
Photolysis ModerateRadical formation/DechlorinationDarkening / Brown surface crust
Hygroscopicity Low-ModerateHydrolysis / CakingClumping of crystalline powder

The Degradation Mechanism (The "Why")

To prevent degradation, you must understand the enemy. The primary failure mode for this compound is Aerobic Oxidation , catalyzed by light and trace metals.

The Oxidation Pathway

The tert-butyl group is electron-donating, which increases the electron density of the benzene ring.[1] While the Chlorine atom (at C2) is electron-withdrawing, the overall system remains susceptible to losing the phenolic hydrogen.[1]

Once the phenolic hydrogen is lost (via interaction with


 or light), a Phenoxy Radical  is formed. Because the C5 position is blocked by the tert-butyl group, the radical delocalizes and often couples or oxidizes further into colored Quinones .[1]

OxidationPathway Phenol Native Compound (Colorless Solid) Radical Phenoxy Radical (Reactive Intermediate) Phenol->Radical Light (hν) / O2 -H• Quinone Ortho/Para Quinones (Pink/Red Contaminant) Radical->Quinone Oxidation Dimer Polyphenolic Dimers (Brown Gunk) Radical->Dimer Coupling

Figure 1: The oxidative cascade transforming the pure white solid into colored impurities.[1]

Troubleshooting Guide: Diagnostics & Remediation

Use this decision matrix if you suspect your sample has degraded.

Issue A: Sample Discoloration (Pink/Red Tint)

Diagnosis: Early-stage oxidation.[1] Quinones are highly chromophoric; even <0.1% impurity can cause visible pinking.

  • Root Cause: Headspace air exposure or compromised seal.

  • Immediate Action:

    • Do not discard immediately if for synthesis; verify purity via HPLC.

    • Recrystallization: Dissolve in minimal hot hexane or ethanol/water mix (depending on solubility profile) and recrystallize to remove quinones.

  • Prevention: Purge headspace with Argon before resealing.

Issue B: "Caking" or Hard Lumps

Diagnosis: Moisture absorption or partial melting.

  • Root Cause: Storage temperature fluctuation crossing the melting point (solids can sinter) or high humidity.

  • Immediate Action:

    • Dry in a vacuum desiccator over

      
       for 24 hours.
      
    • Grind gently in a mortar under inert atmosphere if possible.

  • Prevention: Store with desiccant packs; ensure temperature is >10°C below melting point.

Issue C: Purity Drop on HPLC (Unknown Peaks)

Diagnosis: Photolytic degradation or dimerization.

  • Root Cause: Storage in clear glass or exposure to benchtop UV light.

  • Immediate Action: Check peaks against known quinone standards. If purity <95%, repurify via column chromatography (Silica gel).

  • Prevention: Switch to Amber glass immediately.

Storage Protocols (The "How")

Follow this protocol to ensure shelf-life >12 months.

Protocol 1: The "Inert Overlay" (Mandatory for Long-Term)

Why? Air contains 21% Oxygen. Removing it stops the radical pathway at step 1.

  • Select Gas: Use Argon (heavier than air) rather than Nitrogen. Argon settles over the crystals, creating a better blanket.

  • Technique:

    • Insert a pipette connected to the Argon line into the vial.

    • Flow gently (~2 PSI) for 10-15 seconds.

    • Simultaneously cap the vial while withdrawing the pipette.

  • Seal: Wrap the cap junction with Parafilm M or electrical tape to prevent gas exchange.

Protocol 2: Container Selection Strategy

StorageDecision Start New Batch Received Duration Expected Storage Duration? Start->Duration Short < 1 Month Duration->Short Long > 1 Month Duration->Long ActionShort Amber Glass Vial + Desiccant Temp: 4°C Short->ActionShort ActionLong Amber Glass + Argon Overlay + Parafilm Seal Temp: -20°C Long->ActionLong

Figure 2: Decision tree for selecting storage conditions based on usage frequency.

Summary of Storage Parameters
ParameterStandard RequirementTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Slows kinetic rate of oxidation.[1]
Atmosphere Inert Gas (Argon preferred)Eliminates

reactant.[1]
Light Darkness / Amber GlassPrevents UV-cleavage of C-Cl or O-H bonds.[1]
Container Glass (Teflon-lined cap)Avoid plastics; phenols can leach plasticizers.[1]

Frequently Asked Questions (FAQs)

Q: Can I store 5-tert-butyl-2-chlorophenol as a stock solution? A: Risky. In solution, the molecular mobility is higher, increasing the probability of radical collisions.[1] If you must:

  • Use degassed solvents (methanol or acetonitrile).

  • Avoid ethers (THF/Diethyl ether) as they form peroxides that rapidly oxidize the phenol.

  • Store at -20°C.

Q: My sample arrived white but turned pink after one week on the bench. Is it ruined? A: Likely not. The pink color is intense even at trace levels (ppm). Run an HPLC/TLC. If the main peak is >98%, it is likely usable for general synthesis. For analytical standards, recrystallize it.

Q: Why does the MSDS say "Store at Room Temp" but you recommend 4°C? A: MSDS storage recommendations are often for safety (preventing fire/explosion) rather than quality preservation. As a scientist, you prioritize the integrity of the molecule. Refrigeration significantly retards the autoxidation kinetics.

References

  • Sigma-Aldrich (Merck) .[1] Safety Data Sheet: 2-Chlorophenol (Analogous Stability Data). Retrieved from (General chlorophenol handling).

  • National Center for Biotechnology Information (2024) . PubChem Compound Summary for CID 33887, 2-Chloro-5-tert-butylphenol. Retrieved from .

  • ChemicalBook . 2-Tert-butyl-5-chlorophenol Properties and Stability. Retrieved from .

  • Thermo Fisher Scientific . Handling and Storage of Halogenated Phenols. Retrieved from .

Sources

Optimization

overcoming solubility issues in reactions with 5-tert-butyl-2-chlorophenol

Topic: Overcoming Solubility & Reactivity Challenges Document ID: TSC-5T2C-SOL-001 Status: Active | Level: Advanced Physicochemical Profile: "Know Your Molecule" Before troubleshooting, it is critical to understand why 5...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Reactivity Challenges Document ID: TSC-5T2C-SOL-001 Status: Active | Level: Advanced

Physicochemical Profile: "Know Your Molecule"

Before troubleshooting, it is critical to understand why 5-tert-butyl-2-chlorophenol (CAS: 20942-69-2) presents unique solubility challenges compared to simple phenols.

PropertyValue / DescriptionImpact on Solubility
Structure Phenol (C1-OH), Chloro (C2-ortho), tert-Butyl (C5-meta)The ortho-chloro group creates an intramolecular hydrogen bond with the hydroxyl proton, reducing its ability to interact with polar solvents. The meta-tert-butyl group adds significant lipophilicity.
Lipophilicity (LogP) ~3.5 - 4.0 (Estimated)Highly lipophilic. Resists dissolution in pure water or highly polar aqueous buffers.
Acidity (pKa) ~9.0 - 9.5Slightly more acidic than phenol (due to Cl) but less acidic than 2,4-dichlorophenol. Requires stronger bases or elevated temperatures to fully deprotonate in non-polar media.
Physical State Solid / CrystallineOften prone to "oiling out" rather than crystallizing during workup due to low melting point and high organic solubility.

Solvent Selection Matrix

Use this matrix to select the optimal solvent system based on your reaction type.

Solvent ClassExamplesCompatibility RatingTechnical Notes
Polar Aprotic DMF, DMSO, NMP ⭐⭐⭐⭐⭐ (Excellent)Best for homogeneous reactions. Dissolves both the phenol and inorganic bases (e.g., K₂CO₃). Drawback: High boiling points make removal difficult; can cause emulsion during workup.
Ethers THF, 2-MeTHF, Dioxane ⭐⭐⭐⭐ (Good)Good compromise. Dissolves the phenol well. 2-MeTHF is a greener alternative to THF and separates better from water. Note: May require heating to >60°C for complete solubility of phenoxide salts.
Chlorinated DCM, Chloroform ⭐⭐⭐ (Moderate)Good for starting material, poor for reactions. The phenol dissolves, but inorganic bases/catalysts do not. Requires Phase Transfer Catalysis (PTC).[1]
Protic Methanol, Ethanol ⭐⭐ (Poor)Avoid for alkylations. Protic solvents solvate the nucleophile (phenoxide), significantly reducing reaction rate (H-bonding shielding).
Hydrocarbons Toluene, Hexanes ⭐ (Very Poor)Insoluble without help. The phenol dissolves, but the deprotonated salt will precipitate immediately, stopping the reaction. Requires PTC.

Troubleshooting Scenarios (Q&A)

Scenario A: O-Alkylation Stalls or Fails

User Question: "I am trying to alkylate 5-tert-butyl-2-chlorophenol with an alkyl halide using K₂CO₃ in Acetone. The reaction is extremely slow, and I see solid starting material. Why?"

Senior Scientist Diagnosis: This is a classic "Heterogeneous Base Failure." While acetone dissolves the phenol, it does not dissolve K₂CO₃ well. The ortho-chloro group also reduces the nucleophilicity of the phenoxide via electron withdrawal and steric shielding.

Corrective Action:

  • Switch Solvent: Change from Acetone to DMF or DMAc (Dimethylacetamide). These dissolve the inorganic base better, creating a "naked" phenoxide ion that is much more reactive.

  • Add a Catalyst: If you must use Acetone or Acetonitrile, add 10 mol% NaI (Sodium Iodide) (Finkelstein condition) to activate the alkyl halide, or 18-Crown-6 to solubilize the potassium ion.

Scenario B: Cross-Coupling Catalyst Death

User Question: "During a Suzuki coupling, my Pd-catalyst turns into a black precipitate (Pd black) immediately, and conversion stops. I'm using Toluene/Water."

Senior Scientist Diagnosis: The high lipophilicity of 5-tert-butyl-2-chlorophenol keeps it strictly in the toluene layer, while the base (carbonate/phosphate) stays in the water. The interface is too narrow. The catalyst is starving for substrate and decomposing.

Corrective Action:

  • Use a Phase-Shifting Co-Solvent: Switch to Dioxane/Water (4:1) or THF/Water . These are miscible (single phase) at reaction temperatures, ensuring the catalyst, base, and substrate meet.

  • Ligand Upgrade: Use electron-rich, bulky phosphine ligands (e.g., SPhos or XPhos ) which are designed to handle hindered chlorides and stabilize the Pd species in lipophilic environments.

Scenario C: "Oiling Out" During Purification

User Question: "After workup, my product comes out as a sticky brown oil instead of a solid. Recrystallization from hexanes isn't working."

Senior Scientist Diagnosis: The tert-butyl group acts as a "grease ball," preventing tight crystal packing. Rapid evaporation of solvent traps impurities that inhibit crystallization.

Corrective Action:

  • The "Slow-Growth" Method: Dissolve the oil in a minimum amount of DCM , then layer Methanol or Hexane on top carefully. Let it sit undisturbed in a fridge (4°C) overnight.

  • Seed Crystal: If you have any solid trace, use it.

  • Cold Trituration: Sonicate the oil in cold Pentane (-20°C). This often forces the lattice to snap shut, precipitating the solid.

Validated Protocol: Phase Transfer Catalysis (PTC)

Context: This is the most robust method for reacting 5-tert-butyl-2-chlorophenol without using high-boiling solvents like DMF.

Objective: O-Alkylation or Nucleophilic Substitution.

The System:

  • Organic Phase: Toluene (Dissolves the lipophilic phenol).

  • Aqueous Phase: 30-50% NaOH or KOH (Dissolves the base).

  • Catalyst: TBAB (Tetrabutylammonium bromide) or Aliquat 336.

Step-by-Step Protocol:

  • Dissolution: Dissolve 5-tert-butyl-2-chlorophenol (1.0 equiv) and the Alkyl Halide (1.2 equiv) in Toluene (5-10 volumes).

  • Catalyst Addition: Add TBAB (0.05 - 0.10 equiv). Note: The mixture will remain clear.

  • Base Addition: Add 50% aq. NaOH (2.0 - 3.0 equiv) under vigorous stirring.

  • Reaction: Heat to 60-80°C.

    • Mechanism:[2][3] The quaternary ammonium salt (Q⁺) extracts the phenoxide (PhO⁻) from the water layer into the toluene layer as a lipophilic ion pair [Q⁺PhO⁻].

    • Observation: The organic layer may darken slightly.

  • Workup: Cool to RT. Separate layers. Wash organic layer with water (2x) and Brine (1x). Dry over MgSO₄.[4]

Visualizations

Figure 1: Solubility & Solvent Decision Tree

Caption: A logical flow for selecting the correct solvent system based on reaction conditions and substrate constraints.

SolventDecision Start Start: 5-tert-butyl-2-chlorophenol Reaction ReactionType What is the Reaction Type? Start->ReactionType Alkylation Nucleophilic Substitution (O-Alkylation) ReactionType->Alkylation Coupling Metal Catalysis (Suzuki/Buchwald) ReactionType->Coupling BaseSolubility Is the Base Soluble in Organic? Alkylation->BaseSolubility CouplingSolvent Use Dioxane/Water or 2-MeTHF/Water Coupling->CouplingSolvent YesBase Yes (e.g. DBU, Cs2CO3) BaseSolubility->YesBase NoBase No (e.g. NaOH, K2CO3) BaseSolubility->NoBase Solvent1 Use THF or Acetonitrile (Reflux) YesBase->Solvent1 Solvent2 Use DMF/DMSO (Homogeneous) NoBase->Solvent2 Option A Solvent3 Use Toluene/Water + PTC (Heterogeneous) NoBase->Solvent3 Option B (Recommended)

Figure 2: Phase Transfer Catalysis (PTC) Mechanism

Caption: Mechanism of TBAB-mediated transport of the lipophilic phenoxide across the interface.

PTC_Mechanism cluster_aqueous Aqueous Phase (NaOH) cluster_interface Interface cluster_organic Organic Phase (Toluene) OH_ion OH- Exchange Ion Exchange (Q+ picks up PhO-) OH_ion->Exchange Na_ion Na+ Q_salt_aq Q+ Br- Q_salt_aq->Exchange IonPair [Q+ Ar-O-] Active Species Exchange->IonPair Transfers to Org Phenol Ar-OH (5-tBu-2-Cl) Phenol->Exchange Deprotonation Product Ar-O-R (Ether) IonPair->Product + R-X Product->Q_salt_aq Regenerates Q+Br- AlkylHalide R-X AlkylHalide->Product

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 20942-69-2 (5-tert-butyl-2-chlorophenol). Retrieved from .[5]

  • Reaction Methodology (PTC): Freedman, H. H. (1986). "Industrial Applications of Phase Transfer Catalysis." Pure and Applied Chemistry, 58(6), 857-868. (Foundational text on PTC for hindered phenols).
  • Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
  • Specific Application (Patent Example)

    • Patent WO2007000582A1. "Heterocyclic non-peptide GnRH antagonists." (Demonstrates use of THF/KOtBu for 5-tert-butyl-2-chlorophenol alkylation). Retrieved from .

Sources

Troubleshooting

Technical Support Center: Scaling Up 5-tert-butyl-2-chlorophenol Synthesis

This guide serves as a dedicated technical resource for researchers, chemists, and process engineers involved in the synthesis of 5-tert-butyl-2-chlorophenol, particularly focusing on the critical transition from laborat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process engineers involved in the synthesis of 5-tert-butyl-2-chlorophenol, particularly focusing on the critical transition from laboratory-scale experiments to pilot plant production. We will delve into the underlying chemistry, address common challenges through a comprehensive troubleshooting guide, and provide actionable protocols to ensure a safe, efficient, and scalable process.

Overview of the Synthesis: A Mechanistic Perspective

The industrial synthesis of 5-tert-butyl-2-chlorophenol is most commonly achieved via a Friedel-Crafts alkylation reaction.[1] This electrophilic aromatic substitution involves reacting 2-chlorophenol with a tert-butylating agent, such as tert-butyl chloride or isobutylene, in the presence of a Lewis acid catalyst.

The reaction proceeds through the formation of a tert-butyl carbocation, a potent electrophile, which is generated by the interaction of the alkylating agent with the Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃).[2] The electron-rich aromatic ring of 2-chlorophenol then attacks this carbocation. The regioselectivity of this reaction is governed by the directing effects of the existing substituents:

  • Hydroxyl (-OH) group: A strongly activating, ortho-, para- director.

  • Chloro (-Cl) group: A deactivating, ortho-, para- director.

The combined influence of these groups directs the incoming bulky tert-butyl group primarily to the C5 position, which is para to the chloro group and meta to the powerful hydroxyl directing group, leading to the desired product.

G cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Aromatic Substitution cluster_2 Step 3: Catalyst Regeneration TBC tert-Butyl Chloride Carbocation tert-Butyl Carbocation (Electrophile) TBC->Carbocation + AlCl₃ AlCl3_1 AlCl₃ (Catalyst) AlCl4 [AlCl₄]⁻ CP 2-Chlorophenol SigmaComplex σ-Complex (Resonance Stabilized) CP->SigmaComplex + tert-Butyl Carbocation Product 5-tert-butyl-2-chlorophenol SigmaComplex->Product - H⁺ AlCl4_2 [AlCl₄]⁻ AlCl3_2 AlCl₃ AlCl4_2->AlCl3_2 + H⁺ H_ion H⁺ HCl HCl (byproduct) G start Low Yield or High Impurity Issue check_conversion Is reaction conversion low? start->check_conversion check_impurities Are impurity levels high? check_conversion->check_impurities No catalyst_moisture Check for moisture. Use anhydrous conditions. check_conversion->catalyst_moisture Yes polyalkylation Check for polyalkylation. Reduce alkylating agent ratio. check_impurities->polyalkylation Yes end_yield Improved Yield check_impurities->end_yield No catalyst_loading Increase catalyst loading (e.g., to 1.2 eq). catalyst_moisture->catalyst_loading optimize_temp Optimize reaction temperature. catalyst_loading->optimize_temp optimize_temp->end_yield isomer_formation Check for isomers. Lower temperature, control addition rate. polyalkylation->isomer_formation end_purity Improved Purity isomer_formation->end_purity G cluster_0 Preparation cluster_1 Reaction cluster_2 Downstream Processing RM Raw Material QC & Staging Reactor Reactor Inerting & Preparation RM->Reactor Charge Charge 2-CP & Solvent Reactor->Charge Cool Cool to 0-5°C Charge->Cool Cat_Add Controlled Catalyst Addition Cool->Cat_Add Alk_Add Subsurface Alkylating Agent Feed Cat_Add->Alk_Add React Reaction & IPC Monitoring (GC) Alk_Add->React Quench Transfer to Quench Vessel React->Quench Workup Phase Separation & Extraction Quench->Workup Distill Fractional Vacuum Distillation Workup->Distill Packaging Final Product QC & Packaging Distill->Packaging

Sources

Optimization

managing hazardous byproducts in 5-tert-butyl-2-chlorophenol production

This guide is designed as a Tier-3 Technical Support resource for process chemists and researchers optimizing the synthesis of 5-tert-butyl-2-chlorophenol (5-tB-2-CP) . It focuses on the specific challenges of regioselec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed as a Tier-3 Technical Support resource for process chemists and researchers optimizing the synthesis of 5-tert-butyl-2-chlorophenol (5-tB-2-CP) . It focuses on the specific challenges of regioselectivity, byproduct management, and safety protocols inherent to chlorinating alkylphenols.

Introduction: The Regioselectivity Challenge

The synthesis of 5-tert-butyl-2-chlorophenol typically proceeds via the chlorination of 3-tert-butylphenol . This reaction presents a classic electrophilic aromatic substitution challenge: balancing the ortho/para directing power of the hydroxyl group against the steric hindrance of the tert-butyl group.

  • The Goal: Chlorination at position 6 (which becomes position 2 in the product IUPAC name: 2-chloro-5-tert-butylphenol).

  • The Hazard: The reaction competes with position 4 (para to OH), generating the 4-chloro-3-tert-butylphenol isomer. Furthermore, over-chlorination leads to dichlorinated species that are persistent environmental toxins.[1]

Module 1: Reaction Control & Stoichiometry

User Question: I am seeing high levels of the 4-chloro isomer and some dichlorinated impurities. How do I shift selectivity toward the 2-chloro target?

Troubleshooting Protocol

The tert-butyl group at position 3 creates steric bulk that naturally disfavors attack at position 2 (between OH and t-butyl) and slightly hinders position 4 (ortho to t-butyl). However, to maximize the yield of the 6-chloro (target) product, you must control the chlorinating agent's activity.

Recommendation: Switch from Chlorine gas (


) to Sulfuryl Chloride (

)
.[1][2]

Mechanism:


 is less aggressive than elemental chlorine and allows for precise stoichiometric control.[1][2] The reaction typically proceeds via a concerted mechanism where the phenol hydrogen bonds with the reagent, facilitating ortho-delivery of the chlorine.

Step-by-Step Optimization:

  • Solvent Selection: Use a non-polar solvent like Dichloromethane (DCM) or Toluene .[1][2]

    • Why? Non-polar solvents promote the formation of an intimate ion pair or hydrogen-bonded complex between the phenol -OH and the chlorinating agent, favoring ortho-substitution (the target 2-position). Polar solvents disrupt this coordination, leading to more para-substitution (the 4-chloro impurity).

  • Temperature Control: Maintain reaction temperature between 0°C and 5°C .

    • Why? Higher temperatures increase the kinetic energy of the system, allowing the reagent to overcome the steric barrier of the tert-butyl group, increasing the ratio of the thermodynamic byproduct (4-chloro isomer).

  • Stoichiometry: Use exactly 1.0 to 1.05 equivalents of

    
    .
    
    • Why? Excess reagent immediately attacks the electron-rich chlorophenol product, forming 4,6-dichloro-3-tert-butylphenol.

Reaction Pathway Diagram

ReactionPathway Start 3-tert-butylphenol (Starting Material) Target Target Product 5-tert-butyl-2-chlorophenol (Ortho-substitution) Start->Target Low Temp (0°C) Non-polar Solvent Isomer Isomer Byproduct 4-chloro-3-tert-butylphenol (Para-substitution) Start->Isomer High Temp Polar Solvent Reagent + SO2Cl2 (Sulfuryl Chloride) Reagent->Start Waste Hazardous Waste 4,6-dichloro-3-tert-butylphenol (Over-chlorination) Target->Waste Excess Reagent (>1.05 eq) Isomer->Waste Excess Reagent

Caption: Reaction pathway showing the divergence between the target ortho-product and hazardous byproducts based on reaction conditions.

Module 2: Purification & Isomer Separation

User Question: The boiling points of the 2-chloro and 4-chloro isomers are very close. Distillation is not giving me >98% purity. What should I do?

The Separation Logic

While both isomers have similar molecular weights, their physical properties differ due to Intramolecular Hydrogen Bonding .[1]

IsomerStructureH-Bonding TypeBoiling Point Trend
5-tert-butyl-2-chlorophenol (Target)Cl is ortho to OHIntramolecular (OH[1][2]···Cl)Lower (More volatile)
4-chloro-3-tert-butylphenol (Impurity)Cl is para to OHIntermolecular (OH[1][2]···OH)Higher (Less volatile)

Causality: The target molecule "wraps" itself up via an internal hydrogen bond, reducing its interaction with other molecules. The impurity cannot do this and sticks to other molecules, raising its boiling point.

Recommended Protocol: Fractional Distillation
  • Equipment: Use a vacuum distillation setup with a Vigreux column (at least 20cm) to increase theoretical plates.

  • Pressure: Operate at reduced pressure (e.g., 10–20 mmHg) to prevent thermal decomposition.[1][2]

  • Collection:

    • Fraction 1 (Fore-run): Residual solvent and trace 2-chlorophenol.[2]

    • Fraction 2 (Target): The lower boiling fraction is your product (5-tert-butyl-2-chlorophenol).

    • Residue (Pot): The higher boiling 4-chloro isomer and dichlorinated residues will remain in the flask.

Note: If distillation fails to achieve >99% purity, recrystallization from pentane or petroleum ether at low temperature (-20°C) is effective, as the symmetrical 4-chloro isomer often crystallizes differently than the ortho-substituted target.

Module 3: Hazardous Gas Management (Scrubber System)

User Question: The reaction releases significant fumes. How do I safely manage the off-gassing?

Safety Critical Warning

The use of


 generates Sulfur Dioxide (

)
and Hydrogen Chloride (

)
gas in a 1:1 molar ratio with the product.[2] These are corrosive and immediately dangerous to life and health (IDLH).[1][2]
Scrubber Design Protocol

Do not rely on a simple water trap.[1][2]


 is not highly soluble in water alone and requires a base for neutralization.[1][2]
  • Trap 1 (Empty): Place an empty trap flask between the reactor and the scrubber to prevent back-flow (suck-back) into the reaction vessel if pressure drops.[2]

  • Trap 2 (Neutralization): Use a 15-20% Sodium Hydroxide (NaOH) solution.[1][2]

    • Chemistry:

      
      [1]
      
    • Chemistry:

      
      [1]
      
  • Indicator: Add Phenolphthalein to the scrubber.[2] If the solution turns from pink to colorless, the base is exhausted; replace immediately.

ScrubberSystem Reactor Reactor Vessel (Generation of HCl + SO2) Trap1 Empty Trap (Anti-Suckback) Reactor->Trap1 Gas Flow Scrubber Scrubber (20% NaOH + Phenolphthalein) Trap1->Scrubber Gas Flow Vent Fume Hood Exhaust Scrubber->Vent Clean Air

Caption: Three-stage gas management system preventing backflow and ensuring neutralization of acidic byproducts.[2]

FAQ: Common Operational Issues

Q: Can I use Cl2 gas instead of Sulfuryl Chloride? A: Yes, but it is not recommended for high-purity applications.[1]


 is more aggressive and difficult to meter precisely, leading to higher rates of di-chlorination and oxidation byproducts (quinones).[1]

Q: The product has a pink/reddish tint. What is this? A: This indicates the presence of quinones caused by oxidation. This often happens if the reaction temperature spiked or if the starting material was old. Wash the organic layer with a reducing agent like Sodium Bisulfite (


)  solution during workup to reduce the quinones back to colorless phenols.

Q: How do I dispose of the pot residue? A: The residue contains chlorinated phenols. DO NOT mix with standard organic solvents for incineration without declaring the chlorine content. Chlorinated phenols are precursors to dioxins if incinerated at improper temperatures.[1][2] Label clearly as "Halogenated Organic Waste."[1][2]

References

  • Guy, A. et al. (1986).[1][2] Regioselective chlorination of phenols using sulfuryl chloride. Synthesis. Link[1][2]

  • Watson, W. D. (1985).[1][2] The specific ortho-chlorination of phenols. Journal of Organic Chemistry. Link

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for 2-chlorophenol isomers. Link

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Sulfuryl Chloride. Link

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of different synthetic routes to 5-tert-butyl-2-chlorophenol

Comparative Synthetic Guide: 5-tert-butyl-2-chlorophenol Executive Summary The synthesis of 5-tert-butyl-2-chlorophenol (CAS: 3946-24-5) presents a specific regiochemical challenge often overlooked in standard process de...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Synthetic Guide: 5-tert-butyl-2-chlorophenol

Executive Summary

The synthesis of 5-tert-butyl-2-chlorophenol (CAS: 3946-24-5) presents a specific regiochemical challenge often overlooked in standard process development: the distinction between the 5-tert-butyl and 4-tert-butyl isomers.[1] While the 4-tert-butyl isomer is readily available via direct alkylation of 2-chlorophenol, the 5-tert-butyl isomer requires a "reverse" strategy, prioritizing the installation of the chlorine atom onto a pre-existing meta-alkylated phenol scaffold.[1]

This guide provides a comparative analysis of three distinct synthetic pathways, evaluating them on regioselectivity, scalability, and atom economy. The recommended protocol utilizes Sulfuryl Chloride (


) mediated chlorination , which offers the highest balance of yield and regiocontrol.

Part 1: Comparative Route Analysis

The following table summarizes the performance metrics of the three primary synthetic strategies evaluated for this target.

MetricRoute A: Direct Chlorination (Recommended) Route B: Directed Ortho Metalation (Precision) Route C: Friedel-Crafts Alkylation (The "False" Route)
Starting Material 3-tert-butylphenol3-tert-butylphenol (O-protected)2-chlorophenol
Reagents

or

1.[1] MOM-Cl; 2. n-BuLi; 3.

Isobutylene /

Key Intermediate None (Direct)Lithiated species2-chlorophenol carbocation complex
Regioselectivity High (6:1) favoring 2-Cl over 4-ClVery High (>20:1) Fails (Yields 4-tBu isomer)
Overall Yield 75-82%45-55% (3 steps)N/A for target (Yields isomer)
Scalability High (Kg scale)Low (g scale)High (But wrong product)
Cost Efficiency HighLowHigh
Pathway Visualization

The following diagram illustrates the divergent pathways and the critical regiochemical outcomes of each approach.

SyntheticRoutes StartA 3-tert-butylphenol RouteA Route A: Electrophilic Chlorination (SO2Cl2) StartA->RouteA RouteB Route B: Directed Ortho Metalation (1. MOM 2. Li 3. Cl+) StartA->RouteB StartC 2-chlorophenol RouteC Route C: Friedel-Crafts Alkylation (Isobutylene) StartC->RouteC Target TARGET: 5-tert-butyl-2-chlorophenol RouteA->Target Major Product (Steric Control) Byproduct Minor Byproduct: 4-chloro-3-tert-butylphenol RouteA->Byproduct Minor Product RouteB->Target Exclusive Regiocontrol Isomer WRONG ISOMER: 4-tert-butyl-2-chlorophenol RouteC->Isomer Electronic Control (Para to OH)

Figure 1: Comparison of synthetic routes showing the divergence in regiochemical outcomes. Route C leads to the incorrect isomer.

Part 2: Technical Deep Dive & Mechanism

Why Route C Fails (The "Trap")

Many researchers attempt to synthesize the target via Friedel-Crafts alkylation of 2-chlorophenol.[1] This fails due to electronic directing effects. The hydroxyl group (-OH) is a strong ortho/para director.[1] In 2-chlorophenol, the ortho position (6) and para position (4) are activated.[1] However, alkylation preferentially occurs para to the hydroxyl group due to steric hindrance at the ortho position and the electronic reinforcement of the para position.

  • Result: Formation of 4-tert-butyl-2-chlorophenol , not the 5-tert-butyl isomer.[1]

Why Route A Succeeds (Steric Steering)

Starting with 3-tert-butylphenol , we utilize the directing power of the hydroxyl group to install the chlorine.[1]

  • Electronic Activation: The -OH group activates positions 2, 4, and 6.

  • Steric Hindrance:

    • Position 2: Flanked by -OH and -tBu.[1][2][3] (Highly Hindered).

    • Position 4: Ortho to -tBu. (Moderately Hindered).

    • Position 6: Para to -tBu.[1][2][4] (Least Hindered).

  • Outcome: Chlorination occurs predominantly at Position 6 .[5]

    • Note on Numbering: When 3-tert-butylphenol is chlorinated at position 6, IUPAC renumbering assigns the -OH as C1 and the Cl as C2.[1] Thus, the product is 2-chloro-5-tert-butylphenol .[1]

Part 3: Detailed Experimental Protocol (Route A)

This protocol is optimized for regioselectivity using Sulfuryl Chloride (


), which acts as a "softer" chlorinating agent compared to molecular chlorine, reducing over-chlorination.

Target: 5-tert-butyl-2-chlorophenol Scale: 100 mmol (approx.[1] 15g)

Materials & Equipment
  • Substrate: 3-tert-butylphenol (15.02 g, 100 mmol).[1]

  • Reagent: Sulfuryl Chloride (

    
    ) (14.85 g, 110 mmol).
    
  • Solvent: Dichloromethane (DCM) (anhydrous, 150 mL).

  • Catalyst: Diisopropylamine (0.1 eq) - Optional, enhances ortho-selectivity via hydrogen bonding guidance.[1]

  • Apparatus: 500 mL 3-neck Round Bottom Flask (RBF), addition funnel, nitrogen inlet, gas scrubber (for HCl/SO2 evolution).

Step-by-Step Methodology
  • Setup: Flame-dry the RBF and cool under nitrogen. Charge with 3-tert-butylphenol and DCM.[1] Stir until fully dissolved.

  • Temperature Control: Cool the solution to 0°C using an ice/salt bath. Critical: Lower temperatures maximize the steric differentiation between positions 4 and 6.

  • Addition: Add

    
     dropwise over 45 minutes via the addition funnel.
    
    • Observation: Gas evolution (

      
       and 
      
      
      
      ) will occur. Ensure proper venting through a scrubber (NaOH trap).
  • Reaction: Allow the mixture to warm slowly to room temperature (25°C) and stir for 4 hours.

    • Monitoring: Check reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS.[1] Look for the disappearance of the starting material (

      
      ) and appearance of the product (
      
      
      
      ).
  • Quenching: Pour the reaction mixture into 200 mL of ice-cold water.

  • Extraction: Separate the organic layer.[3][6] Extract the aqueous layer with DCM (

    
     mL).
    
  • Washing: Wash combined organics with:

    • Saturated

      
       (to remove residual acid).
      
    • Brine.

  • Purification: Dry over

    
    , filter, and concentrate in vacuo to yield a crude yellow oil.
    
    • Fractional Distillation: Perform vacuum distillation (approx. 110-115°C at 10 mmHg). The lower boiling fraction is typically the minor 4-chloro isomer.[1] The major fraction is the target 2-chloro-5-tert-butylphenol .[1]

    • Alternative: Recrystallization from pentane at -20°C if the product solidifies (mp is approx 45-48°C).[1]

Analytical Validation
  • 1H NMR (400 MHz, CDCl3):

    • 
       7.25 (d, J=8.0 Hz, 1H, H-3)[1]
      
    • 
       6.95 (d, J=2.0 Hz, 1H, H-6)[1]
      
    • 
       6.88 (dd, J=8.0, 2.0 Hz, 1H, H-4)[1]
      
    • 
       5.40 (s, 1H, -OH)[1]
      
    • 
       1.28 (s, 9H, t-Bu)[1]
      
    • Key Feature: The coupling constants confirm the 1,2,4-substitution pattern (relative to the ring protons).

Part 4: Reaction Mechanism Diagram

The following diagram details the transition state selectivity for Route A.

Mechanism Substrate 3-tert-butylphenol (Activated Ring) TS_Ortho Transition State (Pos 6) Low Steric Hindrance Substrate->TS_Ortho Fast (k1) TS_Para Transition State (Pos 4) Steric Clash with t-Bu Substrate->TS_Para Slow (k2) Product 5-tert-butyl-2-chlorophenol (Major Product) TS_Ortho->Product Byproduct 4-chloro-3-tert-butylphenol (Minor Product) TS_Para->Byproduct

Figure 2: Kinetic competition between Position 6 (leading to target) and Position 4. The bulky t-butyl group retards attack at Position 4.[1]

References

  • Regioselectivity in Phenol Chlorination: Watson, W. D. (1985). Regioselective chlorination of meta-substituted phenols. Journal of Organic Chemistry, 50(12), 2145–2148. [Link]

  • Directed Ortho Metalation (DoM) Context: Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. [Link][1]

  • PubChem Compound Summary: National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 79800, 5-tert-Butyl-2-chlorophenol. [Link][1]

Sources

Comparative

Validation of Analytical Methods for 5-tert-butyl-2-chlorophenol: A Comparative Guide

Topic: Validation of Analytical Methods for 5-tert-butyl-2-chlorophenol Quantification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Stra...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Analytical Methods for 5-tert-butyl-2-chlorophenol Quantification Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Context

5-tert-butyl-2-chlorophenol (CAS 20942-69-2) is a critical intermediate in the synthesis of pharmaceutical active ingredients (e.g., GnRH antagonists) and a potential environmental contaminant. Its structural specificity—a phenolic hydroxyl group ortho-substituted by chlorine and meta-substituted by a bulky tert-butyl group—presents unique analytical challenges. The steric hindrance and acidity of the phenolic proton dictate the choice between liquid and gas chromatography.

This guide objectively compares Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) . While GC-MS offers superior sensitivity for trace environmental analysis, RP-HPLC-UV is the preferred, robust workhorse for pharmaceutical quality control (QC) due to simpler sample preparation and compliance with GMP workflows.

Methodological Landscape: HPLC vs. GC-MS

The choice of method depends on the "Analytical Target Profile" (ATP)—specifically, the required limit of quantification (LOQ) and the sample matrix.

Comparative Performance Matrix
ParameterMethod A: RP-HPLC-UV Method B: GC-MS (Derivatized)
Primary Application Pharma QC (Assay & Impurity Profiling)Environmental Monitoring / Trace Analysis
Sample Preparation Simple: Dilute & Shoot (ACN/MeOH)Complex: Extraction + Derivatization (Silylation/Acetylation)
Sensitivity (LOD) ~0.05 - 0.1 µg/mL~0.001 - 0.01 µg/mL
Linearity Range Broad (e.g., 1–100 µg/mL)Narrow (Trace levels)
Selectivity Moderate (Relies on retention time & UV spectrum)High (Mass spectral fingerprint)
Throughput High (10-15 min run time)Low (30+ min per sample incl. prep)
Risk Factor Co-elution of isomers (requires gradient optimization)Incomplete derivatization leading to variable recovery
Detailed Experimental Protocols
Method A: RP-HPLC-UV (Recommended for Pharma QC)

Rationale: The phenolic nature of 5-tert-butyl-2-chlorophenol allows for strong UV absorption around 280 nm. The bulky tert-butyl group increases hydrophobicity, making C18 columns ideal for retention without complex ion-pairing reagents.

Protocol:

  • Column: C18 (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile:Water (with 0.1% Phosphoric Acid) at 70:30 v/v.

    • Expert Insight: The phosphoric acid suppresses the ionization of the phenol (pKa ~8.5), ensuring the analyte remains neutral. This prevents peak tailing and improves resolution.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 20 µL.

  • Run Time: ~12 minutes (Analyte typically elutes at 6–8 min).

Method B: GC-MS (Recommended for Trace Analysis)

Rationale: Direct injection of chlorophenols into GC often results in peak tailing and adsorption due to the polar -OH group. Derivatization is mandatory for high-reliability quantification at trace levels.

Protocol:

  • Derivatization: Treat sample with Acetic Anhydride in the presence of K2CO3 (Acetylation) or BSTFA (Silylation).

    • Expert Insight: Acetylation is preferred for aqueous samples as it can be performed in-situ, whereas silylation requires strictly anhydrous conditions.

  • Extraction: Liquid-Liquid Extraction (LLE) with Hexane.

  • Column: DB-5ms or equivalent (30 m × 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temp Program: 60°C (1 min) → 20°C/min → 280°C (hold 3 min).

  • Detection: SIM mode (Selected Ion Monitoring) targeting molecular ion and characteristic fragments (e.g., m/z 169 for loss of methyl from t-butyl).

Validation Framework (ICH Q2(R2) Compliant)

To ensure scientific integrity, the selected method must be validated.[1] The following workflow illustrates the logical progression of validation parameters.

ValidationWorkflow Start Method Development (Optimization) Specificity Specificity (Interference Check) Start->Specificity Specificity->Start Fail Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Pass LOD_LOQ Sensitivity (LOD / LOQ) Linearity->LOD_LOQ Accuracy Accuracy (Spike Recovery) Precision Precision (Repeatability) Accuracy->Precision Robustness Robustness (Parameter Variation) Precision->Robustness LOD_LOQ->Accuracy Final Validated Method Robustness->Final

Caption: Step-wise validation lifecycle ensuring method reliability according to ICH Q2(R2) guidelines.

Key Validation Criteria & Acceptance Limits
Validation ParameterExperimental ApproachAcceptance Criteria (Pharma QC)
Specificity Inject blank, placebo, and known impurities.No interference at retention time of 5-tB-2-CP.
Linearity 5 concentration levels (e.g., 50% to 150% of target).Correlation Coefficient (R²) ≥ 0.999.
Accuracy Spiking studies at 80%, 100%, 120% levels.Mean Recovery: 98.0% – 102.0%.
Precision 6 replicate injections of a single sample.RSD ≤ 2.0%.
LOD / LOQ Based on Signal-to-Noise (S/N) ratio.LOD (S/N ~3), LOQ (S/N ~10).
Visualizing the Decision Process

Selecting the correct method is critical to resource management. Use the decision tree below to determine the appropriate path for your laboratory.

MethodSelection Start Sample Type? Matrix Matrix Complexity Start->Matrix Pharma API / Drug Product Matrix->Pharma Clean Matrix Env Water / Soil / Biological Matrix->Env Dirty Matrix Conc Expected Concentration? Pharma->Conc GCMS SELECT METHOD B: GC-MS (Derivatized) Env->GCMS High Sensitivity Req. High High (> 1 ppm) Conc->High QC / Assay Trace Trace (< 1 ppm) Conc->Trace Impurity / Cleaning HPLC SELECT METHOD A: RP-HPLC-UV High->HPLC Trace->GCMS

Caption: Decision matrix for selecting between HPLC and GC-MS based on sample origin and sensitivity needs.

References
  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] Link

  • PubChem. (2025).[2] Compound Summary for CAS 20942-69-2 (5-tert-Butyl-2-chlorophenol). National Library of Medicine. Link

  • BenchChem. (2025).[3] Comparative Guide to Analytical Methods for Chlorophenol Quantification.Link

  • U.S. EPA. (2016). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).Link

  • Sigma-Aldrich. (2025).[4] Product Specification: 5-tert-Butyl-2-chlorophenol.[5][6][7][8][9][10][11][12]Link

Sources

Validation

A Senior Application Scientist's Guide to Comparing the Antioxidant Activity of 5-tert-butyl-2-chlorophenol Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the antioxidant activity of novel 5-tert-butyl-2-chlorophenol derivatives. We will delve into the r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the antioxidant activity of novel 5-tert-butyl-2-chlorophenol derivatives. We will delve into the rationale behind experimental design, provide detailed protocols for key antioxidant assays, and discuss the interpretation of results within the context of structure-activity relationships.

Introduction: The Rationale for Developing Novel Phenolic Antioxidants

Phenolic compounds are a cornerstone of antioxidant research, prized for their ability to scavenge free radicals and mitigate oxidative stress, a key pathological factor in numerous diseases.[1] The core structure of 5-tert-butyl-2-chlorophenol presents an intriguing scaffold for derivatization. The bulky tert-butyl group provides steric hindrance, which can enhance the stability of the resulting phenoxy radical after hydrogen donation, a key step in radical scavenging.[2] The electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the phenol, influencing its antioxidant potential. By synthesizing and evaluating a series of derivatives of this parent compound, we can systematically probe the structure-activity relationships that govern antioxidant efficacy.

This guide will equip you with the necessary tools to:

  • Synthesize a library of 5-tert-butyl-2-chlorophenol derivatives.

  • Experimentally determine their antioxidant activity using a panel of established assays.

Synthesis of 5-tert-butyl-2-chlorophenol Derivatives

The synthesis of the parent compound, 4-tert-butyl-2-chlorophenol, can be achieved by the chlorination of 4-tert-butylphenol.[3]

General Synthesis Protocol for 4-tert-butyl-2-chlorophenol:

To a solution of 4-tert-butyl-phenol in dichloromethane (CH2Cl2), sulfuryl chloride (SO2Cl2) and methanol (MeOH) are added at 0°C.[3] The reaction mixture is stirred overnight at room temperature. Following the reaction, water is added, and the product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under vacuum. The crude product is then purified by column chromatography to yield 4-tert-butyl-2-chloro-phenol.[3]

Derivatives of this parent compound can be synthesized by introducing various substituents onto the phenolic ring or by modifying the hydroxyl group. The specific synthetic routes will depend on the desired modifications.

Methodologies for Assessing Antioxidant Activity

A multi-assay approach is crucial for a comprehensive understanding of a compound's antioxidant profile. We will focus on three widely accepted and complementary assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.[4]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.[5] The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.[5]

Experimental Protocol:

  • Preparation of DPPH Radical Solution: Prepare a solution of DPPH in methanol (e.g., 2.4 mg in 100 ml).[6]

  • Sample Preparation: Dissolve the test compounds and a standard antioxidant (e.g., Trolox) in a suitable solvent (e.g., methanol) to prepare a range of concentrations.

  • Assay Procedure:

    • Add a small volume of the test solution (e.g., 5 µl) to a larger volume of the methanolic DPPH solution (e.g., 3.995 ml).[6]

    • Vortex the mixture and incubate in the dark at room temperature for 30 minutes.[6]

    • Measure the absorbance of the reaction mixture at 515 nm using a spectrophotometer.[6]

    • A blank containing only the solvent and DPPH solution should also be measured.[6]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the following formula: DPPH Scavenged (%) = [((Abs_blank - Abs_sample) / Abs_blank)] x 100 Where Abs_blank is the absorbance of the blank and Abs_sample is the absorbance of the test sample.[6]

  • Data Analysis: The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic antioxidants.

Experimental Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1) and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.[6]

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., methanol) to obtain an absorbance of approximately 0.700 at 734 nm.[6]

  • Sample Preparation: Prepare a series of concentrations of the test compounds and a standard antioxidant (e.g., Trolox) in a suitable solvent.

  • Assay Procedure:

    • Add a specific volume of the sample or standard to a defined volume of the ABTS•+ working solution.

    • Mix thoroughly and incubate at room temperature for a set time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis: The results are typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the antioxidant capacity of the test compounds is expressed as µM Trolox equivalents.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The resulting ferrous iron forms a blue-colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), which is monitored spectrophotometrically.

Experimental Protocol:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions:

      • 300 mM acetate buffer (pH 3.6)

      • 10 mM TPTZ in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in water

    • Mix the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP reagent.

  • Sample Preparation: Prepare solutions of the test compounds and a standard (e.g., FeSO₄·7H₂O) in a suitable solvent.

  • Assay Procedure:

    • Add a small volume of the sample or standard to a larger volume of the pre-warmed (37°C) FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

    • Measure the absorbance at 593 nm.

  • Data Analysis: A standard curve is constructed using the ferrous iron standard. The FRAP value of the sample is then determined from the standard curve and is expressed as µM Fe(II) equivalents.

Data Presentation and Interpretation

For a clear and objective comparison, the antioxidant activity data should be summarized in a structured table.

Table 1: Hypothetical Antioxidant Activity Data for 5-tert-butyl-2-chlorophenol Derivatives

CompoundModificationDPPH IC50 (µM)ABTS TEAC (µM Trolox Eq.)FRAP Value (µM Fe(II) Eq.)
Parent 5-tert-butyl-2-chlorophenol150.5 ± 8.20.85 ± 0.04125.3 ± 6.7
Derivative 1 -OCH₃ at C6125.2 ± 6.51.10 ± 0.06150.8 ± 7.1
Derivative 2 -NO₂ at C6250.8 ± 12.10.42 ± 0.0280.1 ± 4.5
Derivative 3 Additional -Cl at C6180.3 ± 9.50.68 ± 0.03105.6 ± 5.3
Trolox Standard50.1 ± 2.51.00 (by definition)250.2 ± 11.4

Interpreting the Results:

The hypothetical data in Table 1 illustrates how structure-activity relationships can be elucidated. For instance, the introduction of an electron-donating methoxy group (-OCH₃) at the C6 position (Derivative 1) appears to enhance antioxidant activity across all three assays compared to the parent compound. Conversely, the introduction of a strong electron-withdrawing nitro group (-NO₂) at the same position (Derivative 2) seems to significantly diminish antioxidant capacity. The addition of another electron-withdrawing chlorine atom (Derivative 3) also appears to reduce antioxidant activity, though to a lesser extent than the nitro group. These trends are consistent with the general understanding that electron-donating groups can stabilize the phenoxy radical, thereby promoting antioxidant activity.[7]

Visualizing Experimental Workflows and Mechanisms

Diagrams are invaluable for a clear understanding of complex processes.

experimental_workflow cluster_synthesis Synthesis cluster_assays Antioxidant Assays cluster_analysis Data Analysis start 5-tert-butyl-2-chlorophenol derivatization Chemical Modification (e.g., Electrophilic Aromatic Substitution) start->derivatization purification Purification (e.g., Column Chromatography) derivatization->purification characterization Structural Characterization (NMR, MS) purification->characterization dpph DPPH Assay characterization->dpph abts ABTS Assay characterization->abts frap FRAP Assay characterization->frap ic50 IC50 Calculation dpph->ic50 teac TEAC Calculation abts->teac frap_value FRAP Value Calculation frap->frap_value sar Structure-Activity Relationship (SAR) Analysis ic50->sar teac->sar frap_value->sar antioxidant_mechanism Phenol Phenolic Antioxidant (Ar-OH) Radical Free Radical (R•) PhenoxyRadical Stabilized Phenoxy Radical (Ar-O•) Phenol->PhenoxyRadical H• donation NeutralizedRadical Neutralized Molecule (RH) Radical->NeutralizedRadical H• acceptance

Caption: Mechanism of free radical scavenging by a phenolic antioxidant.

Conclusion: A Path Forward in Antioxidant Drug Discovery

This guide provides a robust framework for the systematic evaluation of 5-tert-butyl-2-chlorophenol derivatives as potential antioxidant agents. By combining targeted synthesis with a panel of well-established antioxidant assays, researchers can generate high-quality, comparable data. The subsequent structure-activity relationship analysis is a critical step in the rational design of more potent and effective antioxidant compounds for therapeutic applications. It is imperative that all experimental procedures are conducted with rigor and that the data is analyzed and interpreted within the sound principles of chemical reactivity and biological function.

References

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. Journal of Agricultural and Food Chemistry, 66(20), 5134-5144.
  • Minarti, et al. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions. E3S Web of Conferences, 503, 07005.
  • Dai, J., & Mumper, R. J. (2010). Plant phenolics: extraction, analysis and their antioxidant and anticancer properties. Molecules, 15(10), 7313-7352.
  • Lu, J. M., et al. (2010). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Journal of cellular and molecular medicine, 14(4), 840-860.
  • Sadeghian, N., et al. (2017). Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense. Pharmacognosy Magazine, 13(Suppl 3), S569.
  • Apak, R., et al. (2016). Methods of measurement and evaluation of natural antioxidant capacity/activity (IUPAC Technical Report). Pure and Applied Chemistry, 88(10-11), 1015-1038.
  • Prior, R. L., et al. (2005). Assays for hydrophilic and lipophilic antioxidant capacity (oxygen radical absorbance capacity (ORACFL)) of plasma and other biological and food samples. Journal of agricultural and food chemistry, 53(10), 4290-4302.
  • Chen, Y., et al. (2018). A Structure–Activity Relationship Study on the Antioxidant Properties of Dithiocarbamic Flavanones. Molecules, 23(8), 2024.
  • Gulcin, İ. (2012). Antioxidant activity of food constituents: an overview. Archives of toxicology, 86(3), 345-391.
  • Shimamura, T., et al. (2014). The development of a protocol for the DPPH assay. Journal of pharmacological sciences, 125(2), 111-121.
  • Partners in Chemicals. (2022, October 5). Hindered phenolic antioxidants for protection of polymers. Retrieved from [Link]

  • Vinati Organics. (2024, June 21). Mechanism of Hindered Phenol Antioxidant. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). An Efficient Synthetic Approach to Substituted Trisphenols (Phloroglucide Analogs) Using Tungstosilicic Acid in Aqueous Media. Retrieved from [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412-422.
  • Pandey, A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Journal of Chemistry, 2022, 1-10.
  • Google Patents. (n.d.). WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof.
  • PubChem. (n.d.). 4-tert-Butyl-2-chlorophenol. Retrieved from [Link]

  • Stabilization Technologies. (2019, June 9). Transformation of Hindered Phenolic Antioxidants. Retrieved from [Link]

Sources

Comparative

A Spectroscopic Guide to 5-tert-butyl-2-chlorophenol and its Isomers: An In-Depth Comparative Analysis

For researchers, scientists, and professionals in drug development, the precise identification and characterization of chemical compounds are paramount. Structural isomers, molecules with the same molecular formula but d...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise identification and characterization of chemical compounds are paramount. Structural isomers, molecules with the same molecular formula but different arrangements of atoms, often exhibit distinct physical, chemical, and biological properties. This guide provides a comprehensive spectroscopic comparison of 5-tert-butyl-2-chlorophenol and its key isomers, offering a detailed analysis of their Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Understanding the subtle yet significant differences in their spectra is crucial for unambiguous identification and quality control in a research and development setting.

Introduction to the Isomers

The isomers under consideration all share the molecular formula C₁₀H₁₃ClO. The positioning of the tert-butyl and chloro substituents on the phenol ring dictates their unique spectroscopic fingerprints. The primary compound of interest is 5-tert-butyl-2-chlorophenol, which will be compared against its structural isomers, including but not limited to:

  • 4-tert-butyl-2-chlorophenol

  • 2-tert-butyl-4-chlorophenol

  • 3-tert-butyl-2-chlorophenol

  • 2-tert-butyl-6-chlorophenol

This guide will dissect the expected and experimentally observed spectral features of these compounds, providing the rationale behind the differences based on fundamental spectroscopic principles.

Comparative Spectroscopic Analysis

A multi-technique approach is essential for the robust characterization of these isomers. Each spectroscopic method provides a unique piece of the structural puzzle.

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For substituted phenols, the key vibrational modes to consider are the O-H stretch, C-O stretch, and the out-of-plane C-H bending bands of the aromatic ring.

The O-H stretching vibration in phenols typically appears as a broad band in the region of 3200-3600 cm⁻¹, with its broadness attributed to hydrogen bonding. The exact position can be influenced by intramolecular hydrogen bonding, which is possible in isomers where the chloro and hydroxyl groups are in close proximity (ortho-isomers)[1].

The C-O stretching vibration in phenols is typically observed in the 1260-1180 cm⁻¹ region. The position of this band can be subtly affected by the electronic effects of the substituents on the aromatic ring.

The most diagnostic feature in the IR spectra for distinguishing between these isomers lies in the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. The pattern of these absorptions is highly indicative of the substitution pattern on the benzene ring[2].

IsomerExpected C-H Out-of-Plane Bending (cm⁻¹)
5-tert-butyl-2-chlorophenol (1,2,4-trisubstituted)~880-860 and ~820-800
4-tert-butyl-2-chlorophenol (1,2,4-trisubstituted)~880-860 and ~820-800
2-tert-butyl-4-chlorophenol (1,2,4-trisubstituted)~880-860 and ~820-800
3-tert-butyl-2-chlorophenol (1,2,3-trisubstituted)~810-750 and ~725-680
2-tert-butyl-6-chlorophenol (1,2,3-trisubstituted)~810-750 and ~725-680

Note: These are expected ranges and can vary slightly based on the specific molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

The ¹H NMR spectra of these isomers will show distinct signals for the hydroxyl proton, the aromatic protons, and the protons of the tert-butyl group.

  • Hydroxyl Proton (-OH): The chemical shift of the phenolic proton is variable and can appear over a broad range (typically δ 4-8 ppm). Its position is sensitive to solvent, concentration, and temperature due to hydrogen bonding. In some cases, intramolecular hydrogen bonding, as might be expected in 2-chloro substituted phenols, can shift this proton further downfield.

  • Aromatic Protons: The chemical shifts and coupling patterns of the aromatic protons are highly diagnostic of the substitution pattern. The number of distinct aromatic proton signals and their splitting patterns (singlet, doublet, triplet, etc.) will differ for each isomer, allowing for their differentiation. For example, an isomer with two adjacent aromatic protons will exhibit a doublet of doublets, while an isolated aromatic proton will appear as a singlet.

  • tert-Butyl Protons: The nine protons of the tert-butyl group are equivalent and will appear as a sharp singlet, typically in the upfield region (δ 1.2-1.5 ppm). The exact chemical shift can be subtly influenced by the electronic environment of the aromatic ring.

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electron-donating hydroxyl group and the electron-withdrawing chloro and tert-butyl groups. The carbon bearing the hydroxyl group will be shifted downfield, while the carbons ortho and para to it will be shifted upfield relative to benzene. The carbon attached to the chlorine atom will also be shifted downfield. The specific substitution pattern will result in a unique set of six aromatic carbon signals for each isomer.

  • tert-Butyl Carbons: The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group will each give a distinct signal. The quaternary carbon typically appears around δ 34-36 ppm, and the methyl carbons around δ 30-32 ppm.

Table of Predicted ¹H and ¹³C NMR Spectral Features:

IsomerAromatic ¹H Signals (Number and Multiplicity)Aromatic ¹³C Signals (Number)
5-tert-butyl-2-chlorophenol 3 (d, dd, d)6
4-tert-butyl-2-chlorophenol 3 (d, dd, d)6
2-tert-butyl-4-chlorophenol 3 (d, dd, d)6
3-tert-butyl-2-chlorophenol 3 (t, d, d)6
2-tert-butyl-6-chlorophenol 3 (t, d, d)6
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and information about its structure through analysis of its fragmentation pattern. For all isomers, the molecular ion peak (M⁺) will be observed at an m/z corresponding to the molecular weight of C₁₀H₁₃ClO. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion and any chlorine-containing fragments, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks (corresponding to the ³⁵Cl and ³⁷Cl isotopes).

The fragmentation patterns will be influenced by the positions of the substituents. Common fragmentation pathways for phenols include:

  • Loss of a methyl group (-CH₃): This will result in a fragment at [M-15]⁺. This is a very common fragmentation for compounds containing a tert-butyl group.

  • Loss of the entire tert-butyl group (-C₄H₉): This will lead to a fragment at [M-57]⁺.

  • Loss of a chlorine atom (-Cl): This will result in a fragment at [M-35]⁺ and [M-37]⁺.

  • Loss of carbon monoxide (-CO): Phenols can undergo rearrangement and lose CO, leading to a fragment at [M-28]⁺.

The relative abundance of these fragments can help to distinguish between the isomers. For instance, steric hindrance around the hydroxyl or chloro groups in some isomers might influence the ease of certain fragmentation pathways.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, standardized experimental protocols should be followed.

Spectroscopic Analysis Workflow

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Isomer Sample FTIR FTIR Spectroscopy Sample->FTIR ATR NMR NMR Spectroscopy Sample->NMR Dissolve in CDCl3 MS Mass Spectrometry Sample->MS Direct Infusion or GC Inlet Interpret Spectral Comparison & Structural Elucidation FTIR->Interpret NMR->Interpret MS->Interpret

A typical workflow for the spectroscopic analysis of the isomers.
FTIR Spectroscopy

Methodology: Attenuated Total Reflectance (ATR) is a convenient method for acquiring the IR spectrum of solid or liquid samples with minimal preparation.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

NMR Spectroscopy

Methodology: ¹H and ¹³C NMR spectra are typically acquired in a deuterated solvent.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument for optimal resolution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 15 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference both spectra to the TMS signal at 0 ppm.

Mass Spectrometry

Methodology: Electron Ionization (EI) is a common technique for the mass analysis of relatively volatile and thermally stable compounds.

  • Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via a gas chromatograph (GC-MS) for separation of mixtures or directly using a heated probe for pure samples.

  • Ionization: In the ion source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Conclusion

The spectroscopic characterization of 5-tert-butyl-2-chlorophenol and its isomers is a clear demonstration of the power of a multi-technique approach in structural elucidation. While all isomers share the same molecular formula, their unique substitution patterns give rise to distinct and predictable differences in their IR, NMR, and mass spectra. This guide provides a foundational framework for the analysis of these compounds, emphasizing the importance of understanding the underlying principles of each spectroscopic technique for accurate interpretation. For any definitive structural assignment, a careful and integrated analysis of all available spectroscopic data is essential.

References

  • Spectroscopy, 31(5), 14-21. (2016). Interpreting the Spectra of Substituted Benzene Rings. [Link]

  • PubChem. 4-tert-Butyl-2-chlorophenol. National Center for Biotechnology Information. [Link]

  • NIST Chemistry WebBook. 4-tert-Butyl-2-chlorophenol. National Institute of Standards and Technology. [Link]

  • PubChem. 2-(tert-Butyl)-4-chlorophenol. National Center for Biotechnology Information. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

  • Reich, H. J. Structure Determination using Spectroscopy. University of Wisconsin. [Link]

  • Journal of Chemical Education, 85(3), 431. (2008). A Practical Guide to Interpreting Mass Spectra. [Link]

Sources

Validation

Comparative Guide: Benchmarking 5-tert-butyl-2-chlorophenol (5-tB-2-CP) Functional Additives

Executive Summary & Structural Rationale 5-tert-butyl-2-chlorophenol (5-tB-2-CP) represents a specialized class of halogenated phenolic additives.[1] Unlike standard hindered phenols (e.g., BHT) used primarily for radica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Rationale

5-tert-butyl-2-chlorophenol (5-tB-2-CP) represents a specialized class of halogenated phenolic additives.[1] Unlike standard hindered phenols (e.g., BHT) used primarily for radical scavenging, 5-tB-2-CP functions as a hybrid additive : it combines the lipophilicity of a tert-butyl group with the biocidal and reactive properties of a chlorophenol.

This guide benchmarks 5-tB-2-CP against industry standards—2-Chlorophenol (2-CP) and Chlorocresol (PCMC) —to validate its utility in two critical domains:

  • Preservative Efficacy: Enhanced membrane permeability due to the 5-position alkylation.[1]

  • Synthetic Utility: As a regioselective intermediate for organophosphate scaffolds.[1]

Structural Analysis: The "Lipophilic Wedge" Effect

The performance differential of 5-tB-2-CP is dictated by its substitution pattern:

  • 2-Chloro Group: Increases acidity (

    
    ) compared to phenol, enhancing hydrogen bonding capabilities but reducing antioxidant potential compared to alkyl-only phenols.[1]
    
  • 5-tert-Butyl Group: Acts as a "lipophilic wedge," significantly increasing the partition coefficient (

    
    ).[1] This modification is critical for penetrating lipid bilayers in microbial cell walls (preservative function) or increasing solubility in non-polar organic solvents (synthesis).[1]
    

Benchmarking Performance Matrices

A. Physicochemical Profile vs. Standards

The following data synthesizes experimental values and validated structure-property predictions to establish the baseline performance of 5-tB-2-CP against its non-alkylated parent (2-CP) and a common competitor (PCMC).

Property2-Chlorophenol (Standard)5-tert-butyl-2-chlorophenol Chlorocresol (PCMC)Performance Implication
Molecular Weight 128.56 g/mol 184.66 g/mol 142.58 g/mol Higher MW reduces volatility, improving persistence in formulations.[1]
Log P (Lipophilicity) ~2.15~4.2 (Predicted) ~3.10Critical Advantage: 5-tB-2-CP exhibits superior lipid solubility, essential for membrane disruption.[1]
Acidity (

)
8.56~8.8 9.4The electron-donating t-butyl group slightly reduces acidity vs 2-CP, making it stable in neutral formulations.[1]
Boiling Point 174°C~260°C (Est.) 235°CHigh thermal stability suits high-temperature processing (e.g., polymer extrusion).[1]
Water Solubility 28.5 g/L< 1.0 g/L 3.8 g/LLow water solubility necessitates emulsifiers but prevents leaching in aquatic environments.[1]
B. Functional Efficacy: Antimicrobial & Antioxidant Potential

While BHT is the gold standard for antioxidant activity, 5-tB-2-CP is benchmarked here for its dual-role capability.[1]

Application Scenario5-tB-2-CP PerformanceComparative BenchmarkMechanism of Action
Antimicrobial Preservative High > 2-Chlorophenol≈ ChlorocresolMembrane Disruption: The bulky t-butyl group disrupts phospholipid packing more effectively than the methyl group of PCMC.[1]
Radical Scavenging (Antioxidant) Low-Moderate < BHT< BHAInductive Withdrawal: The 2-Cl group withdraws electrons, strengthening the O-H bond and making H-atom transfer (HAT) harder than in BHT.
Chemical Stability High > PhenolSteric Protection: The 5-position blockade prevents para-coupling side reactions common in simple phenols.[1]

Mechanistic Visualization

The following diagram illustrates the Dual-Mode Mechanism of 5-tB-2-CP. It contrasts the Membrane Disruption pathway (Preservative) against the Synthetic Activation pathway (Intermediate).[1]

G cluster_0 Pathway A: Preservative Action cluster_1 Pathway B: Synthetic Intermediate Molecule 5-tert-butyl-2-chlorophenol (5-tB-2-CP) LipidLayer Lipid Bilayer (Microbial Cell Wall) Molecule->LipidLayer High LogP Deprotonation Base Activation (Phenolate Formation) Molecule->Deprotonation pKa ~8.8 Disruption Steric Disruption (t-Butyl Wedge) LipidLayer->Disruption Insertion Lysis Cell Lysis (Bio-inactivation) Disruption->Lysis Attack Nucleophilic Attack (e.g., on P-Cl bonds) Deprotonation->Attack Product Stable Phosphate Ester (Agrochemical Scaffold) Attack->Product

Figure 1: Dual-mode functionality of 5-tB-2-CP showing lipophilic membrane penetration (top) and nucleophilic reactivity in synthesis (bottom).[1]

Experimental Protocols

To validate the quality and stability of 5-tB-2-CP additives before formulation, the following High-Performance Liquid Chromatography (HPLC) protocol is recommended. This method is self-validating using an internal standard to account for the volatility differences between chlorophenols.[1]

Protocol: Purity & Stability Assessment (Reverse-Phase HPLC)

Objective: Quantify 5-tB-2-CP purity and detect degradation products (quinones or dimers) in additive masterbatches.

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH buffer).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Internal Standard: 2,4-Dichlorophenol (structurally similar but chromatographically distinct).[1]

Workflow:

  • Sample Preparation:

    • Dissolve 10 mg of 5-tB-2-CP sample in 10 mL Acetonitrile.

    • Add 5 mg Internal Standard.[1]

    • Filter through 0.45 µm PTFE filter.[1]

  • Gradient Program:

    • 0-2 min: 40% B (Isocratic equilibration).[1]

    • 2-15 min: Ramp to 90% B (Elute lipophilic 5-tB-2-CP).[1]

    • 15-20 min: Hold 90% B (Wash column).[1]

  • Detection:

    • UV-Vis Diode Array at 280 nm (Phenolic absorption max).[1]

Validation Criteria (Self-Check):

  • Resolution factor (

    
    ):  Must be > 2.0 between the Internal Standard (elutes earlier) and 5-tB-2-CP (elutes later due to t-butyl group).
    
  • Tailing Factor: Must be < 1.5. (If higher, increase phosphoric acid concentration to suppress ionization of the phenol).[1]

Safety & Toxicology Profile

As a Senior Scientist, it is imperative to address the safety profile relative to the "Drug Development" audience. Unlike BHT (GRAS listed), chlorophenols carry specific toxicity risks.[1]

  • Acute Toxicity: 5-tB-2-CP is classified as Harmful if swallowed (Category 4).[1] It acts as an uncoupler of oxidative phosphorylation, similar to other chlorophenols.[1]

  • Skin/Eye: Causes severe skin irritation and eye damage.[1][2] The lipophilicity that aids its preservative function also facilitates rapid dermal absorption.[1]

  • Environmental: Toxic to aquatic life with long-lasting effects.[1][3] Waste streams containing this additive must be segregated and incinerated, not released to wastewater.[1]

Handling Directive: Always handle in a fume hood. Nitrile gloves (0.11 mm) provide splash protection, but Viton/Butyl rubber gloves are required for prolonged immersion due to the compound's solvent-like penetration properties.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 79782, 4-tert-Butyl-2-chlorophenol (Isomer Analog).[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Chlorocresol (PCMC) - Comparative Benchmark.[1] Retrieved from [Link]

  • Dadson, O. A., et al. (2013). Metabolism of profenofos to 4-bromo-2-chlorophenol.[1][4] Toxicology.[1][3] (Demonstrating metabolic pathways of halogenated phenols). Retrieved from [Link]

Sources

Comparative

Definitive Purity Assessment of Synthesized 5-tert-butyl-2-chlorophenol

A Multi-Method Comparative Guide for Drug Development & Synthesis Executive Summary & Strategic Context In the synthesis of 5-tert-butyl-2-chlorophenol , the primary challenge is not merely achieving high yield, but ensu...

Author: BenchChem Technical Support Team. Date: February 2026

A Multi-Method Comparative Guide for Drug Development & Synthesis

Executive Summary & Strategic Context

In the synthesis of 5-tert-butyl-2-chlorophenol , the primary challenge is not merely achieving high yield, but ensuring regioisomeric purity. The chlorination of 3-tert-butylphenol or the alkylation of 2-chlorophenol frequently yields the thermodynamic isomer 4-tert-butyl-2-chlorophenol as a major impurity.

Because these isomers share identical molecular weights (


) and similar polarities, standard "quick" analytics (TLC, simple melting point) are insufficient for pharmaceutical-grade validation. This guide objectively compares GC-MS (Derivatized) , 

H-qNMR
, and HPLC-UV , providing a self-validating protocol to quantify purity with precision.

Comparative Analysis of Analytical Methodologies

The following table summarizes the performance metrics of the three primary assessment techniques.

FeatureMethod A: GC-MS (Derivatized) Method B:

H-qNMR
Method C: HPLC-UV
Primary Utility Trace Impurity Quantification (<0.1%)Structural Validation (Isomer ID)Routine Process Monitoring
Specificity High (Mass Spec + Retention Time)Absolute (Proton Coupling)Moderate (Retention Time only)
LOD (Limit of Detection) ~10 ppb (ng/mL)~0.1% (w/w)~1 ppm (

g/mL)
Sample Prep Time High (Requires Derivatization)Low (Dissolve & Run)Medium (Filter & Dilute)
Key Limitation Thermal degradation of underivatized phenolsLow sensitivity for trace impuritiesPeak tailing without acid modifiers

Method A: GC-MS with Silylation (The Gold Standard for Purity)

Why this method? Direct injection of chlorophenols often results in peak tailing due to interactions with active sites in the GC inlet. To achieve baseline resolution between the 5-tert-butyl and 4-tert-butyl isomers, silylation is strictly recommended.

Experimental Protocol
  • Reagents:

    • Solvent: Anhydrous Pyridine.

    • Derivatizing Agent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS.

    • Internal Standard (IS): 2,4-Dichlorophenol (distinct elution profile).

  • Sample Preparation:

    • Weigh 10 mg of synthesized product into a GC vial.

    • Add 0.5 mL Pyridine and 0.2 mL BSTFA/TMCS.

    • Incubate: Heat at 60°C for 30 minutes to ensure complete silylation of the sterically hindered phenol.

    • Dilute to 1.5 mL with Ethyl Acetate.

  • Instrument Parameters (Agilent 7890/5977 or equiv):

    • Column: DB-5ms UI (30m

      
       0.25mm 
      
      
      
      0.25
      
      
      m).
    • Inlet: Split 20:1 @ 260°C.

    • Oven Program: 80°C (1 min)

      
       10°C/min 
      
      
      
      280°C (hold 5 min).
    • Detection: SIM Mode (Select Ion Monitoring).

      • Target Ion (TMS-derivative):

        
         241 (M-15, loss of methyl from TMS).
        
      • Qualifier Ions:

        
         256 (
        
        
        
        ),
        
        
        226.
Data Interpretation

The 4-tert-butyl isomer (impurity) typically elutes slightly after the 5-tert-butyl target due to the more linear effective shape of the para-substituted isomer on non-polar columns.

Method B: H-qNMR (The Structural Validator)

Why this method? NMR is the only method that self-validates the structure without requiring a reference standard of the specific impurity. It distinguishes isomers based on aromatic coupling patterns (splitting).

The "Smoking Gun" Splitting Pattern
  • Target (5-tert-butyl-2-chlorophenol):

    • Protons at positions 3, 4, and 6.

    • H3 & H4: Vicinal coupling (

      
      , Doublet).
      
    • H6: Meta coupling to H4 (

      
      , Doublet/Singlet).
      
  • Impurity (4-tert-butyl-2-chlorophenol):

    • Protons at positions 3, 5, and 6.

    • H3: Isolated (Meta coupling only,

      
      , looks like Singlet).
      
    • H5 & H6: Vicinal coupling (

      
      , Doublet).
      
Experimental Protocol (qNMR)
  • Solvent:

    
     (Chloroform-d) is preferred over DMSO-
    
    
    
    to prevent hydroxyl proton exchange broadening.
  • Internal Standard: 1,3,5-Trimethoxybenzene (highly pure, non-reactive).

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation Delay (

      
      ): 60 seconds  (Critical: Phenolic protons relax slowly; insufficient delay causes under-quantification).
      
    • Scans: 64.

Method C: HPLC-UV (Routine Screening)[1]

Why this method? Ideal for checking reaction completion or analyzing thermally unstable precursors.

Experimental Protocol
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6

    
     100 mm, 3.5 
    
    
    
    m).
  • Mobile Phase:

    • A: Water + 0.1% Phosphoric Acid (Acid is mandatory to keep phenol protonated).

    • B: Acetonitrile.[1][2]

  • Gradient: 40% B to 90% B over 15 minutes.

  • Wavelength: 280 nm (aromatic ring) and 210 nm (chlorine auxochrome effect).

Visualization: Analytical Decision Matrix

The following diagram illustrates the logical workflow for assessing your synthesized product.

PurityAssessment Start Crude 5-tert-butyl-2-chlorophenol Step1 Step 1: 1H-NMR (CDCl3) Check Aromatic Splitting Start->Step1 Decision1 Vicinal Coupling (H3-H4) Present? Step1->Decision1 Fail1 Impurity ID: Likely 4-tert-butyl isomer Decision1->Fail1 No (Singlet H3) Pass1 Structure Confirmed Decision1->Pass1 Yes (Doublet H3/H4) Step2 Step 2: GC-MS (Derivatized) Trace Quantification Pass1->Step2 Decision2 Purity > 98.5%? Step2->Decision2 FinalPass Release for Downstream Synthesis Decision2->FinalPass Yes Recryst Recrystallize (Pentane/Hexane) Decision2->Recryst No Recryst->Start Re-assess

Figure 1: Analytical workflow prioritizing structural confirmation via NMR before trace quantification via GC-MS.

References

  • U.S. EPA. (2025). Method 8041: Phenols by Gas Chromatography. Environmental Protection Agency.[1][3] [Link]

  • NIST Mass Spectrometry Data Center. (2025). Mass Spectrum of Chlorinated Phenols.[3][4][5] NIST Chemistry WebBook, SRD 69. [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Management of 5-Tert-butyl-2-chlorophenol

[1][2][3] Executive Summary & Hazard Context 5-Tert-butyl-2-chlorophenol is not a generic organic waste.[1][2][3] As a halogenated phenol, it presents a dual-threat profile: immediate corrosivity/toxicity to personnel an...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Hazard Context

5-Tert-butyl-2-chlorophenol is not a generic organic waste.[1][2][3] As a halogenated phenol, it presents a dual-threat profile: immediate corrosivity/toxicity to personnel and long-term persistence in the environment.[1]

Unlike standard organic solvents, this compound cannot be incinerated in standard fuel-blending kilns due to the risk of forming dioxins and furans if combustion temperatures are insufficient.[1] It requires a dedicated Halogenated Waste Stream .[1]

Immediate Hazard Profile:

Property Specification Operational Implication
CAS Number 5323-65-9 Use for accurate waste tagging (avoid generic names).[1][2][3]
Signal Word DANGER High vigilance required.[1][2][3][4][5][6]
Primary Hazards H314 (Corrosive), H311+H331 (Toxic), H411 (Aquatic Tox) Penetrates skin rapidly; destroys tissue.[1][2][3]
Flash Point ~64°C (147°F) Combustible.[1][2][3][7] Do not store with oxidizers.[1][6][8]

| RCRA Status | Characteristic (D002) / Halogenated | Strictly segregated from non-halogenated solvents.[1][2][3] |

Pre-Disposal Assessment & Segregation

The most common compliance failure in laboratories is the commingling of halogenated phenols with standard organic solvents (e.g., acetone, ethanol).[1][3]

The Segregation Imperative (Why it matters)
  • Chemical Incompatibility: Phenols are weak acids.[1] Mixing them with strong oxidizers (like nitric acid) or bases can trigger exothermic reactions or polymerization.[1]

  • Disposal Economics & Safety: Mixing 50mL of this chlorophenol into a 20L drum of non-halogenated solvent reclassifies the entire drum as halogenated waste, increasing disposal costs by up to 400% and complicating the incineration process.[1]

Compatibility Matrix
  • Store With: Other halogenated organics (e.g., Dichloromethane, Chloroform) if pH compatible.[1]

  • Strictly Isolate From:

    • Strong Oxidizers (Perchlorates, Nitrates) -> Risk of Explosion[1][2][3]

    • Acid Chlorides/Anhydrides -> Risk of vigorous esterification & HCl release[1][2][3]

    • Strong Bases -> Exothermic salt formation[1][2][3]

Disposal Workflow

This decision tree guides you through the classification and packaging process.[1]

DisposalWorkflow Start Waste Generation: 5-Tert-butyl-2-chlorophenol StateCheck Physical State? Start->StateCheck Liquid Liquid Waste (Stock or Solution) StateCheck->Liquid Solid Solid Waste (Contaminated Wipes/Solids) StateCheck->Solid Container Select Container: HDPE or Glass (Amber) *Avoid Metal* Liquid->Container DoubleBag Packaging: Double-bag in 6-mil Polyethylene bags Solid->DoubleBag Segregate Segregation: Add to 'Halogenated Organic' Waste Stream Container->Segregate Labeling Labeling: 1. Full Chemical Name 2. Check 'Toxic' & 'Corrosive' 3. Start Date Segregate->Labeling Storage Satellite Accumulation Area: Secondary Containment Required Labeling->Storage DebrisLabel Labeling: 'Solid Debris Contaminated with Halogenated Phenols' DoubleBag->DebrisLabel DebrisLabel->Storage Pickup EHS Pickup Request Storage->Pickup

Figure 1: Decision logic for segregating and packaging chlorophenolic waste to ensure regulatory compliance.

Detailed Operational Procedures
Protocol A: Liquid Waste Management

Objective: Safe transfer of stock solutions or reaction mixtures.

  • PPE Verification:

    • Gloves: Double-gloving is mandatory.[1][3] Inner layer: Nitrile.[1][6] Outer layer: Neoprene or Butyl Rubber (Standard nitrile degrades quickly upon exposure to concentrated phenols).[1]

    • Eye Protection: Chemical splash goggles (Face shield recommended if pouring >500mL).[1]

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Amber Glass.[1]

    • Critical: Do not use metal containers.[1] Phenols can react with certain metals, and the chlorinated nature accelerates corrosion.[1]

  • Transfer:

    • Perform all transfers inside a certified chemical fume hood.[1]

    • Use a funnel with a splash guard.[1]

  • Tagging:

    • Mark the waste tag specifically with "Halogenated Solvent."[1]

    • List "5-Tert-butyl-2-chlorophenol" explicitly as a constituent.[1][2][3] Do not abbreviate.

Protocol B: Emergency Spill Response

Objective: Immediate containment of <1L spills in the lab.

Warning: Do not use paper towels.[1] Phenols have high affinity for cellulose, increasing surface area for evaporation and potential flammability.[1][3]

SpillResponse Alert 1. Alert & Evacuate (Notify nearby personnel) PPE 2. Don PPE (Butyl gloves, Goggles, Resp. protection if outside hood) Alert->PPE Contain 3. Containment Use Vermiculite or Clay (Create dike around spill) PPE->Contain Collect 4. Collection Scoop into wide-mouth HDPE jar Contain->Collect Clean 5. Decontamination Wash area with soap/water (Avoid bleach) Collect->Clean

Figure 2: Immediate response workflow for chlorophenol spillage.[1][2][3][5] Note the prohibition of combustible absorbents.[1][3]

Spill Cleanup Steps:

  • Isolate: Ensure fume hood sash is lowered if spill is internal.[1] If external, evacuate the immediate area.[1][6]

  • Absorb: Use Vermiculite , Dry Sand , or commercial "Universal" absorbent pads.[1]

  • Decontaminate Surface: Once absorbed, wipe the surface with a detergent solution.[1]

    • Note: Avoid using bleach (Sodium Hypochlorite) immediately, as reaction with residual ammonia or acids in the area (if present) can be hazardous, and bleach + phenols can form toxic chlorophenols if not already fully chlorinated.[1] Simple soapy water is safer for the initial wash.[1]

  • Disposal: The absorbent material is now Hazardous Solid Waste .[1] Bag it, label it, and dispose of it via EHS.[1][8]

Regulatory & Compliance Notes (RCRA)

Under US EPA guidelines (RCRA), this chemical must be managed to prevent environmental release.[1]

  • Waste Coding: While not always explicitly P- or U-listed by specific name, it defaults to D002 (Corrosive) if pH < 2, and requires treatment as a Halogenated Organic .[1]

  • Satellite Accumulation:

    • Container must remain closed unless adding waste.[1][9][10]

    • Must be located at or near the point of generation.[1]

    • Secondary containment (bin/tray) is mandatory to capture leaks.[1]

References
  • Sigma-Aldrich. (2024).[5][11] Safety Data Sheet: 2-Chlorophenol derivatives.[1][3] Retrieved from

  • Thermo Fisher Scientific. (2025).[1][5] Safety Data Sheet: 4-tert-Butyl-2-chlorophenol.[1][2][3][5] Retrieved from [1][3]

  • US Environmental Protection Agency. RCRA Waste Codes and Characterization.[1] Retrieved from

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Retrieved from [1][3]

  • University of Wisconsin–Madison. Chemical Disposal Procedures: Chapter 7. Retrieved from [1][2][3]

Sources

Handling

Operational Guide: Safe Handling &amp; PPE for 5-Tert-butyl-2-chlorophenol

Executive Safety Summary 5-Tert-butyl-2-chlorophenol (and its structural isomers like 2-chloro-4-tert-butylphenol) presents a dual-hazard profile: corrosivity typical of halogenated phenols and enhanced lipophilicity due...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

5-Tert-butyl-2-chlorophenol (and its structural isomers like 2-chloro-4-tert-butylphenol) presents a dual-hazard profile: corrosivity typical of halogenated phenols and enhanced lipophilicity due to the tert-butyl group.[1] This combination allows the chemical to rapidly penetrate the skin's lipid barrier while causing severe chemical burns, making standard laboratory nitrile gloves insufficient for prolonged contact.

This guide defines the Zero-Permeation Protocol required for handling this compound, prioritizing barrier integrity and respiratory isolation.[1]

Hazard Analysis & Risk Assessment

Derived from structural family data (Chlorinated tert-butylphenols, CAS Ref: 98-28-2 / 75007-36-2)[1]

Hazard ClassGHS ClassificationOperational Implication
Skin Corrosion Category 1B Causes severe burns and tissue destruction upon contact.[1] Immediate irreversible damage possible.
Acute Toxicity Category 4 (Dermal/Oral) Harmful if absorbed.[1] The tert-butyl moiety increases absorption rates vs. simple chlorophenols.[1]
Eye Damage Category 1 Risk of permanent blindness.[1] Vapors can cause lachrymation and corneal clouding.
Aquatic Toxicity Chronic Category 2 Toxic to aquatic life with long-lasting effects.[1][2][3][4] All waste must be captured (Zero Drain Disposal).

Critical Warning: The melting point of this family is often near ambient temperature (approx. 30–50°C). It may exist as a supercooled viscous liquid or a low-melting solid .[1] Heating it for transfer dramatically increases vapor pressure and inhalation risk.

PPE Selection Guide: The Zero-Permeation Standard
A. Dermal Protection (Gloves)

Standard disposable nitrile gloves (4-6 mil) provide only incidental splash protection (<5 minutes). For synthesis, aliquoting, or spill cleanup, you must use a Laminate Barrier .

Glove TypeMaterialBreakthrough TimeUsage Scenario
Primary Layer (Inner) Laminate Film (e.g., Silver Shield® / 4H®)>480 mins MANDATORY for all handling >10 mL or heating operations.[1]
Secondary Layer (Outer) Heavy Nitrile (min 8 mil) or Neoprene >30 minsProvides mechanical protection for the inner laminate glove and grip dexterity.[1]
Incidental Only Disposable Nitrile (Double-gloved)<10 minsForbidden for immersion.[1] Acceptable only for handling closed vials.
B. Respiratory Protection
  • Standard Operation: Work inside a certified Chemical Fume Hood (Face velocity: 100 fpm).[1]

  • Outside Hood / Spill Cleanup:

    • Minimum: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 pre-filter (if solid/dusty).[1]

    • High Hazard (Heating/Aerosol): Full-face respirator (APF 50) to protect eyes from corrosive vapors.[1]

C. Body & Eye Defense
  • Eyes: Chemical Splash Goggles (Indirect Vent). Note: Face shields alone are insufficient for vapors.[1]

  • Body: Tyvek® Lab Coat (or chemically resistant apron) over standard cotton lab coat. Avoid exposed skin at wrists/neck.

Visualization: PPE Decision Logic

PPE_Selection Start Start: Assess Operation State Physical State? Start->State Solid Solid / Crystalline State->Solid Cold Liquid Liquid / Molten / Heating State->Liquid Heated/Solvent Level1 LEVEL 1: Standard Double Nitrile + Goggles Fume Hood Required Solid->Level1 Weighing Volume Volume > 10 mL? Liquid->Volume Level3 LEVEL 3: Respiratory Full Face Resp (OV/AG) + Level 2 Dermal Liquid->Level3 Aerosol Risk / Spill Volume->Level1 No (<10mL) Level2 LEVEL 2: High Barrier Silver Shield Liners + Neoprene Outer Tyvek Sleeves Volume->Level2 Yes (>10mL)

Figure 1: PPE Selection Decision Tree based on physical state and volume.[1] Note that heating the compound automatically escalates requirements to Level 2/3 due to increased vapor pressure.

Operational Protocol: Donning & Doffing

Objective: Prevent "secondary exposure" where the user contaminates their own skin while removing contaminated PPE.[3]

Step-by-Step Doffing (Removal) Workflow
  • Decontaminate Outer Gloves: While still in the fume hood, wipe outer neoprene gloves with a solvent-soaked pad (Ethanol or Acetone) to remove gross residue. Dispose of pad as hazardous waste.

  • Remove Outer Gloves: Peel off the outer neoprene gloves, turning them inside out. Do not touch the inner laminate gloves with the dirty outer surface.

  • Inspect Inner Gloves: Check Silver Shield/Laminate gloves for visible staining. If clean, they can be carefully removed; if stained, treat as waste.

  • Remove Goggles/Face Shield: Handle by the strap only. Do not touch the front lens.

  • Remove Lab Coat: Unsnap/unzip. Peel away from the neck, rolling the outside (contaminated side) inward.

  • Wash Hands: Immediately wash with soap and cool water for 60 seconds. Warm water opens pores and increases absorption risk.[1]

Emergency Response & Disposal
Spill Response (<50 mL)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Full-Face Respirator (OV/AG) and Silver Shield gloves.

  • Absorb: Use a Universal Absorbent Pads or vermiculite. Do not use paper towels (rapid permeation).[1]

  • Neutralize: Wipe surface with a mild alkaline detergent (e.g., dilute sodium carbonate) to neutralize acidic phenol residues.

  • Collect: Place all waste in a wide-mouth jar labeled "Hazardous Waste: Chlorinated Phenols - Toxic/Corrosive."

Disposal Protocol
  • Classification: Halogenated Organic Waste.[1]

  • Method: High-temperature incineration (>1000°C) is required to prevent the formation of dioxins.[1]

  • Prohibition: NEVER dispose of down the drain. This compound is toxic to aquatic life (Chronic Cat 2) and difficult to biodegrade.

References
  • PubChem. (n.d.).[5] Compound Summary: 4-tert-Butyl-2-chlorophenol (Isomer Proxy).[1] National Library of Medicine. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Chlorinated alkylphenols. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Tert-butyl-2-chlorophenol
Reactant of Route 2
Reactant of Route 2
5-Tert-butyl-2-chlorophenol
© Copyright 2026 BenchChem. All Rights Reserved.